3-Hydroxyisonicotinic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Isonicotinic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-hydroxypyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3/c8-5-3-7-2-1-4(5)6(9)10/h1-3,8H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHGATQUCUYHJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10332662 | |
| Record name | 3-Hydroxyisonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10128-71-9 | |
| Record name | 3-Hydroxyisonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydroxyisonicotinic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Hydroxyisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyisonicotinic acid, also known as 3-hydroxy-4-pyridinecarboxylic acid, is a pyridine derivative of significant interest in various scientific fields, particularly as an organic intermediate in the synthesis of more complex molecules. Its structural similarity to other biologically active nicotinic acid derivatives suggests its potential for investigation in medicinal chemistry and drug design. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and potential applications, with a focus on data relevant to research and development.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented in the tables below. These properties are crucial for its handling, characterization, and application in experimental settings.
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 10128-71-9 | [1] |
| Molecular Formula | C6H5NO3 | [1] |
| Molecular Weight | 139.11 g/mol | [1] |
| Appearance | White to off-white powder | [2] |
| Melting Point | 315 °C | |
| Boiling Point | 384.0 ± 42.0 °C (Predicted) | [2] |
| Density | 1.451 ± 0.06 g/cm³ (Predicted) | [2] |
Table 2: Solubility and Acidity of this compound
| Property | Value | Source |
| Solubility | Soluble in Chloroform, Dichloromethane, DMSO.[3] Information on the solubility of the related compound nicotinic acid suggests it is also soluble in water and ethanol.[4][5] | |
| pKa | 2 ± 0.20 (Predicted) | [2] |
Synthesis and Purification
A general procedure for the purification of a related compound, nicotinic acid, involves recrystallization from hot water with the use of a decolorizing agent like activated carbon.[6] This method can likely be adapted for the purification of this compound.
Experimental Protocol: General Purification by Recrystallization
Materials:
-
Crude this compound
-
Deionized water
-
Activated carbon
-
Heating mantle with magnetic stirrer
-
Erlenmeyer flask
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Dissolve the crude this compound in a minimal amount of boiling deionized water in an Erlenmeyer flask with continuous stirring.
-
Once fully dissolved, add a small amount of activated carbon to the hot solution to decolorize it.
-
Continue to heat and stir the solution for a few minutes.
-
Perform a hot filtration using a pre-heated Büchner funnel to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to promote crystallization.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold deionized water.
-
Dry the purified crystals in a vacuum oven.
Reactivity and Potential Applications in Drug Development
As a substituted pyridine carboxylic acid, this compound exhibits reactivity characteristic of both the pyridine ring and the carboxylic acid and hydroxyl functional groups. The pyridine nitrogen is basic and can be protonated or alkylated. The carboxylic acid group can undergo esterification, amidation, and reduction. The hydroxyl group can be acylated or etherified.
The pyridine carboxylic acid scaffold is a well-established pharmacophore found in numerous drugs.[7] Derivatives of nicotinic acid and isonicotinic acid have shown a wide range of biological activities, including use in the treatment of tuberculosis, cancer, and hyperlipidemia.[7][8] The presence of the hydroxyl group on the pyridine ring of this compound offers a potential point for further chemical modification to develop new therapeutic agents. Carboxylic acid bioisosteres are often explored in drug design to improve pharmacokinetic and pharmacodynamic properties.[9][10]
While specific signaling pathways directly modulated by this compound are not yet elucidated, its structural similarity to nicotinic acid, a known agonist of the G protein-coupled receptor GPR109A (HCA2 receptor), suggests a potential area of investigation.[8][11] Activation of this receptor leads to the inhibition of lipolysis in adipocytes.
Experimental Protocols for Analysis
Standard analytical techniques can be employed for the characterization and quantification of this compound.
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (to be determined by UV-Vis spectroscopy).
-
Injection Volume: 10 µL.
Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, derivatization of the carboxylic acid and hydroxyl groups is typically required to increase volatility. A common method is silylation using an agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).
Logical Workflow for Drug Discovery
The following diagram illustrates a general workflow for the investigation of this compound in a drug discovery context.
Caption: A generalized workflow for the investigation of this compound in drug discovery.
Potential Signaling Pathway Involvement
Given the structural relationship to nicotinic acid, a potential signaling pathway for derivatives of this compound could involve the GPR109A receptor. The diagram below illustrates this hypothetical pathway.
Caption: Hypothetical signaling pathway for a this compound derivative via the GPR109A receptor.
References
- 1. labsolu.ca [labsolu.ca]
- 2. 22282-72-0 | CAS DataBase [m.chemicalbook.com]
- 3. This compound | 10128-71-9 - Coompo [coompo.com]
- 4. refp.cohlife.org [refp.cohlife.org]
- 5. researchgate.net [researchgate.net]
- 6. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 7. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Biological and pharmacological roles of HCA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of 3-Hydroxyisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 3-hydroxyisonicotinic acid, a valuable building block in pharmaceutical and chemical research. This document details two primary synthetic pathways, comprehensive purification protocols, and analytical methods for quality assessment, presented in a format tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its identification, characterization, and application in various experimental setups.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₅NO₃ |
| Molecular Weight | 139.11 g/mol |
| CAS Number | 10128-71-9 |
| Melting Point | 315-319 °C (decomposes)[1] |
| Solubility | Slightly soluble in water, soluble in methanol.[2] |
| pKa | Not explicitly found |
Synthesis of this compound
Two robust synthetic routes for the preparation of this compound are detailed below, starting from readily available precursors: 3-amino-4-methylpyridine and 4-methyl-3-nitropyridine.
Route 1: From 3-Amino-4-methylpyridine
This pathway involves a three-step process: diazotization of 3-amino-4-methylpyridine to form the intermediate 3-hydroxy-4-methylpyridine, which is then oxidized to yield the final product.
References
Navigating the Solubility Landscape of 3-Hydroxyisonicotinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of 3-Hydroxyisonicotinic acid's solubility in organic solvents. Despite its significance as a versatile intermediate in pharmaceutical synthesis, publicly available quantitative solubility data is scarce. This document summarizes the existing qualitative information and presents quantitative data for structurally related isomers to offer a comparative context. Furthermore, a detailed experimental protocol for a robust solubility determination method is provided, empowering researchers to generate precise data for their specific applications. This guide also includes a visualization of the experimental workflow to aid in laboratory implementation.
Introduction
This compound (3-HINA), also known as 3-hydroxy-4-pyridinecarboxylic acid, is a heterocyclic organic compound. Its structure, featuring both a carboxylic acid and a hydroxyl group on a pyridine ring, imparts unique chemical properties that make it a valuable building block in the synthesis of a variety of pharmaceutical compounds and other specialty chemicals. Understanding its solubility in different organic solvents is a critical parameter for process development, formulation, and purification in drug discovery and manufacturing.
This guide aims to collate the available solubility information for this compound and provide a practical framework for its experimental determination.
Solubility Profile of this compound
A thorough review of scientific literature and chemical databases reveals a significant lack of specific quantitative solubility data for this compound in a range of organic solvents. The available information is primarily qualitative.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility Description |
| Methanol | Soluble |
| Water | Slightly Soluble |
| Alcohol Solvents | Soluble |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| DMSO | Soluble |
Note: These descriptions are general and may vary with temperature and the specific grade of the solvent and solute.
Comparative Solubility Data of Structural Isomers
To provide a frame of reference for researchers, the following table summarizes quantitative solubility data for two structural isomers of this compound: 3-Hydroxypicolinic acid and 6-Hydroxynicotinic acid.
Disclaimer: The following data is for structural isomers and not for this compound. These values should be used with caution as a rough estimation, as minor structural changes can significantly impact solubility.
Table 2: Quantitative Solubility of this compound Isomers
| Compound | Solvent | Temperature (°C) | Solubility | Reference |
| 3-Hydroxypicolinic acid | DMSO | Not Specified | ≥24.2 mg/mL[1] | [1] |
| 3-Hydroxypicolinic acid | DMSO | Not Specified | 28 mg/mL[1] | [1] |
| 3-Hydroxypicolinic acid | DMSO | Not Specified | 50 mg/mL (with ultrasonic and warming)[2] | [2] |
| 3-Hydroxypicolinic acid | Ethanol | Not Specified | ≥2.36 mg/mL (with ultrasonic)[3] | [3] |
| 3-Hydroxypicolinic acid | Water | Not Specified | Soluble (0.25 g in 10 mL)[1] | [1] |
| 3-Hydroxypicolinic acid | Water | Not Specified | ≥7.73 mg/mL (with ultrasonic)[3] | [3] |
| 3-Hydroxypicolinic acid | PBS (pH 7.2) | Not Specified | 10 mg/mL[4] | [4] |
| 3-Hydroxypicolinic acid | DMF | Not Specified | 1 mg/mL[4] | [4] |
| 6-Hydroxynicotinic acid | DMSO | Not Specified | 33.33 mg/mL (with ultrasonic)[5] | [5] |
| 6-Hydroxynicotinic acid | Water | Not Specified | 2 mg/mL (with ultrasonic)[5] | [5] |
Experimental Protocol for Solubility Determination: Shake-Flask Method
The following protocol details a reliable and widely used method for determining the equilibrium solubility of a crystalline compound like this compound in an organic solvent.
4.1. Principle
The shake-flask method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the solution is determined.
4.2. Materials and Equipment
-
This compound (high purity)
-
Organic solvents of interest (analytical grade or higher)
-
Scintillation vials or sealed flasks
-
Constant temperature orbital shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Centrifuge (optional)
4.3. Procedure
-
Preparation: Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.
-
Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.
-
Equilibration: Seal the vials tightly and place them in a constant temperature orbital shaker. Agitate the vials at a consistent speed for a predetermined time (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking samples at different time points.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the vials to facilitate separation.
-
Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a clean vial. This step is crucial to remove any undissolved microparticles.
-
Dilution: Accurately dilute the saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy) to determine the concentration of this compound.
-
Calculation: Calculate the solubility in the desired units (e.g., mg/mL or g/100 mL) by taking into account the dilution factor.
4.4. Experimental Workflow Diagram
Caption: Workflow for Shake-Flask Solubility Determination.
Signaling Pathways
An extensive search of the scientific literature did not reveal any documented involvement of this compound in specific biological signaling pathways. Its primary role appears to be that of a chemical intermediate in the synthesis of more complex molecules. While related compounds like nicotinic acid are known to interact with receptors and influence signaling cascades, such as the arachidonic acid signaling pathway, similar biological activity has not been reported for this compound.[6]
Conclusion
This technical guide highlights the current knowledge gap regarding the quantitative solubility of this compound in organic solvents. While qualitative data provides some guidance, the lack of precise numerical values necessitates experimental determination for applications requiring high accuracy. The provided experimental protocol for the shake-flask method offers a robust approach for researchers to generate reliable solubility data. The comparative data for its isomers can serve as a preliminary, albeit cautious, reference. Further research into the physicochemical properties of this compound is warranted to fully support its application in pharmaceutical and chemical industries.
References
An In-depth Technical Guide to the Thermal Stability and Degradation of 3-Hydroxyisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the thermal stability and degradation of 3-Hydroxyisonicotinic acid (also known as 3-hydroxy-4-pyridinecarboxylic acid). While specific comprehensive experimental studies on the thermal analysis of this particular compound are not widely available in published literature, this guide synthesizes known data, discusses expected thermal behavior based on related chemical structures, and provides detailed experimental protocols for researchers to conduct their own thermal stability assessments.
Introduction to this compound
This compound is a derivative of pyridine with a carboxylic acid substituent at the 4-position and a hydroxyl group at the 3-position. Its chemical structure makes it a valuable building block in medicinal chemistry and pharmaceutical development. Understanding its thermal stability is critical for determining appropriate storage conditions, shelf-life, and compatibility with other substances during formulation and manufacturing processes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Chemical Formula | C₆H₅NO₃ | [various chemical suppliers] |
| Molecular Weight | 139.11 g/mol | [various chemical suppliers] |
| CAS Number | 10128-71-9 | [various chemical suppliers] |
| Melting Point | 315°C (decomposes) | TCI Chemicals |
| 317-319°C (decomposes) | MySkinRecipes, CookeChem | |
| Appearance | Yellow to Deep yellow-red Crystal/Powder | TCI Chemicals |
| Solubility | Soluble in methanol. Slightly soluble in water. | CookeChem |
Thermal Stability and Degradation Profile
Based on available data from safety data sheets and chemical suppliers, this compound is stable under normal storage conditions. However, at elevated temperatures, it undergoes decomposition.
Decomposition Temperature
The reported melting point of this compound is consistently accompanied by the notation "(dec.)", indicating that the compound decomposes upon melting. The decomposition temperature is in the range of 315-319°C .
Expected Thermal Degradation Pathway
The thermal degradation of pyridine carboxylic acids often proceeds via decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂). The stability of pyridine carboxylic acid isomers to thermal decarboxylation generally follows the trend: nicotinic acid (3-position) > isonicotinic acid (4-position) > picolinic acid (2-position). The presence of a hydroxyl group on the pyridine ring can influence this stability.
Upon heating, this compound is expected to decompose, releasing carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx) as hazardous decomposition products. A plausible primary degradation step is the decarboxylation to form 3-hydroxypyridine.
Plausible thermal degradation pathway of this compound.
Experimental Protocols for Thermal Analysis
To obtain detailed quantitative data on the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques. The following sections provide detailed methodologies for these experiments.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides information on decomposition temperatures, the amount of degraded material, and the presence of volatile components.
Objective: To determine the onset of decomposition and the mass loss profile of this compound as a function of temperature.
Instrumentation: A calibrated thermogravimetric analyzer.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C) for a few minutes.
-
Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature above the expected decomposition point (e.g., 400°C).
-
-
Data Collection: Continuously record the sample mass and temperature throughout the experiment.
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature to obtain the TGA curve.
-
Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of the maximum rates of mass loss.
-
Determine the onset temperature of decomposition from the TGA curve.
-
Expected Results: A TGA thermogram showing a stable baseline until the onset of decomposition, followed by a significant mass loss corresponding to the degradation of the compound.
Experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and decomposition.
Objective: To determine the melting point, enthalpy of fusion, and decomposition temperature of this compound.
Instrumentation: A calibrated differential scanning calorimeter.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, tared DSC pan (typically aluminum). Hermetically seal the pan.
-
Instrument Setup:
-
Place the sealed sample pan and an empty sealed reference pan in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature above the expected melting and decomposition point (e.g., 350°C).
-
-
Data Collection: Continuously record the differential heat flow as a function of temperature.
-
Data Analysis:
-
Plot the heat flow versus temperature to obtain the DSC thermogram.
-
Identify endothermic peaks corresponding to melting and exothermic peaks that may indicate decomposition.
-
Determine the onset temperature, peak temperature, and enthalpy of fusion for the melting transition.
-
Characterize any exothermic events associated with decomposition.
-
Expected Results: A DSC thermogram showing an endothermic peak corresponding to the melting of this compound, likely followed by or overlapping with an exothermic event indicating decomposition.
Experimental workflow for Differential Scanning Calorimetry (DSC).
Forced Degradation Studies
Forced degradation studies are essential in drug development to understand the degradation pathways and to develop stability-indicating analytical methods.[1] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing.[2]
Recommended Stress Conditions
A typical forced degradation study for this compound would include the following conditions:
| Stress Condition | Typical Experimental Parameters |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Stress | Solid state at 80°C for 48 hours |
| Photostability | Exposure to light with an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. |
The extent of degradation should be monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to identify and quantify any degradation products.
References
Spectroscopic Profile of 3-Hydroxyisonicotinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 3-hydroxyisonicotinic acid, a crucial heterocyclic compound with applications in pharmaceutical research and development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra.
Spectroscopic Data Summary
The quantitative spectroscopic data for this compound are summarized in the tables below. These values are based on typical chemical shifts and absorption ranges for the functional groups present in the molecule and may vary slightly based on experimental conditions.
¹H NMR Spectral Data (Predicted)
Solvent: DMSO-d₆
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~13.0 - 11.0 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |
| ~10.0 - 9.5 | Singlet | 1H | Phenolic Hydroxyl (-OH) |
| ~8.2 | Singlet | 1H | H-2 (proton on C2) |
| ~7.5 | Doublet | 1H | H-6 (proton on C6) |
| ~7.3 | Doublet | 1H | H-5 (proton on C5) |
¹³C NMR Spectral Data (Predicted)
Solvent: DMSO-d₆
| Chemical Shift (ppm) | Carbon Assignment |
| ~168 | C=O (Carboxylic Acid) |
| ~158 | C-3 (Carbon with -OH) |
| ~145 | C-2 |
| ~140 | C-6 |
| ~125 | C-4 (Carboxylic Acid attached) |
| ~120 | C-5 |
FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Strong, Broad | O-H stretch (Carboxylic Acid) |
| ~3200 | Medium, Broad | O-H stretch (Phenolic) |
| ~3100 - 3000 | Weak | C-H stretch (Aromatic) |
| ~1700 | Strong | C=O stretch (Carboxylic Acid) |
| ~1600, ~1480 | Medium-Strong | C=C and C=N stretching (Pyridine ring) |
| ~1300 | Medium | C-O stretch (Phenolic) |
| ~1200 | Medium | O-H bend (Carboxylic Acid) |
| ~900 - 650 | Medium-Weak | C-H out-of-plane bending (Aromatic) |
Mass Spectrometry Data
Ionization Mode: Electron Ionization (EI)
| m/z | Relative Intensity (%) | Assignment |
| 139 | High | [M]⁺ (Molecular Ion) |
| 122 | Moderate | [M - OH]⁺ |
| 94 | High | [M - COOH]⁺ |
| 66 | Moderate | Fragmentation of pyridine ring |
Experimental Protocols
The following are detailed, generalized methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)[1]
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial. Ensure the sample is fully dissolved.
-
Transfer to NMR Tube: Transfer the solution into a 5 mm NMR tube. The final solution height should be approximately 4-5 cm.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
A longer acquisition time and a higher number of scans will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain the infrared spectrum of solid this compound.
Materials:
-
This compound sample
-
Potassium bromide (KBr), IR grade
-
Agate mortar and pestle
-
Pellet press
-
FT-IR Spectrometer[2]
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry the KBr powder to remove any moisture.
-
Place a small amount of this compound (1-2 mg) and approximately 100-200 mg of KBr in an agate mortar.
-
Grind the mixture until a fine, homogeneous powder is obtained.[2]
-
Transfer the powder to a pellet press die.
-
Apply pressure to form a transparent or translucent pellet.
-
-
Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum.
-
The spectrum is typically recorded over the range of 4000-400 cm⁻¹.[3]
-
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final infrared spectrum.
Mass Spectrometry (MS)
Objective: To determine the mass-to-charge ratio of the molecular ion and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
Methanol or other suitable volatile solvent
-
Mass Spectrometer with Electron Ionization (EI) source[4]
Procedure:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For solid samples, a direct insertion probe is often used. The sample can also be dissolved in a volatile solvent and introduced via a heated inlet system.[4]
-
Ionization: Ionize the sample using a standard electron impact (EI) energy of 70 eV.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: The detector records the abundance of each ion.
-
Data Acquisition: The mass spectrum is recorded, plotting the relative intensity of ions as a function of their m/z ratio.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
Tautomerism in Hydroxypyridine Carboxylic Acids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxypyridine carboxylic acids represent a pivotal class of heterocyclic compounds with significant implications in medicinal chemistry and drug development. Their unique structural framework allows for the existence of tautomeric isomers, primarily the enol (hydroxypyridine) and keto (pyridone) forms. The equilibrium between these tautomers is a subtle yet critical factor that profoundly influences their physicochemical properties, such as acidity, lipophilicity, hydrogen bonding capability, and ultimately, their biological activity and pharmacokinetic profiles. Understanding and controlling this tautomeric balance is paramount for the rational design of novel therapeutics. This technical guide provides a comprehensive overview of the core principles of tautomerism in hydroxypyridine carboxylic acids, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.
Core Concepts of Tautomerism in Hydroxypyridine Carboxylic Acids
The tautomerism in hydroxypyridine carboxylic acids is predominantly a proton transfer phenomenon between the hydroxyl group and the ring nitrogen atom, leading to the establishment of an equilibrium between the hydroxypyridine (enol) and pyridone (keto) forms. The position of this equilibrium is not fixed and is dictated by a confluence of factors including the substitution pattern on the pyridine ring, the polarity of the solvent, and temperature.
The presence of a carboxylic acid group introduces further complexity due to its own acidic proton and the potential for intramolecular hydrogen bonding with the adjacent hydroxyl or keto group. This intramolecular interaction can significantly influence the stability of a particular tautomer.[1][2]
The Role of Solvent Polarity
Solvent polarity is a key determinant in the tautomeric preference of hydroxypyridine derivatives.[3] Generally, polar solvents tend to favor the more polar pyridone (keto) tautomer, which possesses a larger dipole moment.[1] In contrast, non-polar solvents can shift the equilibrium towards the less polar hydroxypyridine (enol) form. This is well-documented for the parent 2-hydroxypyridine system and serves as a foundational model for understanding the behavior of its carboxylic acid derivatives.[1]
The Influence of Substituents
Substituents on the pyridine ring can exert significant electronic and steric effects on the tautomeric equilibrium. Electron-withdrawing groups can influence the acidity of the N-H or O-H protons, thereby shifting the equilibrium. The position of the substituents is also crucial, as it can facilitate or hinder intramolecular hydrogen bonding, further stabilizing one tautomer over the other.[2]
Quantitative Analysis of Tautomeric Equilibria
The tautomeric equilibrium is quantitatively described by the equilibrium constant, KT, which is the ratio of the concentration of the pyridone form to the hydroxypyridine form ([Pyridone]/[Hydroxypyridine]). The following tables summarize available quantitative data, primarily focusing on the well-studied 2-hydroxypyridine system as a proxy for understanding the solvent effects on related carboxylic acid derivatives. Data for specific hydroxypyridine carboxylic acids in solution is less abundant in the literature, with many studies focusing on solid-state characterization.
Table 1: Tautomeric Equilibrium Constants (KT) for 2-Hydroxypyridine in Various Solvents
| Solvent | Dielectric Constant (ε) | KT ([2-Pyridone]/[2-Hydroxypyridine]) | Reference |
| Gas Phase | 1 | ~0.3 | [4] |
| Cyclohexane | 2.0 | 1.7 | [1] |
| Chloroform | 4.8 | 6.0 | [1] |
| Acetonitrile | 37.5 | >100 | [1] |
| Water | 80.1 | ~900 | [4] |
Table 2: Gibbs Free Energy Change (ΔG°) for 2-Hydroxypyridine Tautomerization
| Solvent | ΔG° (kcal/mol) | Favored Tautomer | Reference |
| Gas Phase | +0.7 to +1.2 | 2-Hydroxypyridine | [4] |
| Water | -4.0 | 2-Pyridone | [4] |
Experimental Protocols for Tautomer Analysis
The determination of tautomeric ratios in solution is primarily accomplished through spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.
1H NMR Spectroscopy for Quantitative Tautomer Analysis
Principle: 1H NMR spectroscopy allows for the quantification of tautomers in solution by integrating the signals corresponding to unique protons in each tautomeric form. The equilibrium is often slow on the NMR timescale, resulting in distinct sets of peaks for each tautomer.
Detailed Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the hydroxypyridine carboxylic acid derivative.
-
Dissolve the sample in a known volume (e.g., 0.6 mL) of a deuterated solvent of choice (e.g., DMSO-d6, CDCl3, D2O) in a standard 5 mm NMR tube. The choice of solvent is critical as it will influence the tautomeric equilibrium.
-
Ensure complete dissolution of the sample. Gentle vortexing or sonication may be applied.
-
-
Data Acquisition:
-
Acquire a 1H NMR spectrum at a constant, known temperature (e.g., 298 K) using a high-resolution NMR spectrometer.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the relaxation delay (d1) to at least 5 times the longest T1 relaxation time of the protons being quantified to ensure accurate integration.
-
-
Data Processing and Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Identify the distinct signals corresponding to the keto and enol tautomers. Protons in different chemical environments (e.g., N-H vs. O-H, protons on the pyridine ring) will have different chemical shifts.
-
Carefully integrate the signals of non-exchangeable protons that are unique to each tautomer. For example, integrate a specific ring proton signal for the keto form and the corresponding signal for the enol form.
-
Calculate the mole fraction of each tautomer using the following formula:
-
% Enol = [Integral(Enol) / (Integral(Enol) + Integral(Keto))] * 100
-
% Keto = [Integral(Keto) / (Integral(Enol) + Integral(Keto))] * 100
-
-
The tautomeric equilibrium constant (KT) is then calculated as: KT = % Keto / % Enol.
-
UV-Vis Spectroscopy for Tautomer Equilibrium Studies
Principle: The enol and keto tautomers of hydroxypyridine carboxylic acids are distinct chemical species with different electronic structures, and thus, they exhibit different UV-Vis absorption spectra. By analyzing the absorption bands, the relative concentrations of the tautomers can be determined.
Detailed Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the hydroxypyridine carboxylic acid derivative of known concentration in a suitable solvent (e.g., ethanol, water, cyclohexane). The solvent should be transparent in the wavelength range of interest.
-
Prepare a series of dilutions from the stock solution to ensure the absorbance values fall within the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-400 nm) against a solvent blank.
-
Identify the absorption maxima (λmax) corresponding to the enol and keto tautomers. These can often be assigned by comparing spectra recorded in solvents of different polarities, which will shift the equilibrium.
-
-
Data Analysis:
-
If the molar extinction coefficients (ε) of the pure tautomers at their respective λmax are known or can be determined (e.g., by using "locked" derivatives where tautomerization is blocked), the concentration of each tautomer can be calculated using the Beer-Lambert law (A = εbc).
-
Alternatively, if the spectra of the two tautomers overlap, deconvolution techniques can be applied to the overall spectrum to determine the contribution of each species.
-
The tautomeric ratio is then calculated from the determined concentrations of the enol and keto forms.
-
Visualizing Tautomeric Equilibria and Experimental Workflows
Tautomeric Equilibria of Hydroxypyridine Carboxylic Acids
The following diagrams illustrate the tautomeric equilibria for key hydroxypyridine carboxylic acids.
Caption: Tautomeric equilibrium of 3-hydroxypicolinic acid.
Caption: Tautomeric equilibrium of 5-hydroxynicotinic acid.
Experimental Workflow for Tautomer Ratio Determination
This diagram outlines the general workflow for the experimental determination of tautomeric ratios using NMR and UV-Vis spectroscopy.
Caption: Workflow for tautomer ratio determination.
Logical Relationship: Tautomerism and Biological Activity
The tautomeric state of a hydroxypyridine carboxylic acid can be a critical determinant of its biological activity, particularly in the context of enzyme inhibition. Different tautomers present distinct pharmacophores and hydrogen bonding patterns, leading to differential binding affinities for a target protein.
Caption: Influence of tautomerism on enzyme inhibition.
Conclusion
The tautomerism of hydroxypyridine carboxylic acids is a multifaceted phenomenon with profound implications for their application in drug discovery and development. The equilibrium between the hydroxypyridine and pyridone forms is delicately balanced by structural and environmental factors. A thorough understanding and characterization of this equilibrium, through robust experimental techniques such as NMR and UV-Vis spectroscopy, are essential for predicting and optimizing the biological activity of these compounds. The ability to favor a specific tautomer through chemical modification or formulation strategies presents a powerful tool for medicinal chemists to fine-tune the properties of drug candidates and enhance their therapeutic potential. Future research focusing on the quantitative determination of tautomeric equilibria for a wider range of hydroxypyridine carboxylic acids in solution will be invaluable for advancing the rational design of next-generation therapeutics.
References
3-Hydroxyisonicotinic Acid as a Metabolite: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxyisonicotinic acid (3-HINA), also known as 3-hydroxypyridine-4-carboxylic acid, is an emerging metabolite of interest primarily associated with the metabolic activity of the gut microbiome. Its presence in biological matrices, particularly feces, is linked to specific microbial populations and may serve as a potential biomarker for gut health and dysbiosis-related conditions such as Inflammatory Bowel Disease (IBD). This technical guide provides a comprehensive overview of the current understanding of 3-HINA as a metabolite, including its metabolic origins, analytical methodologies for its detection, and its potential as a biomarker. This document synthesizes available data, outlines plausible metabolic pathways, and provides representative experimental protocols to guide further research and development in this area.
Introduction
This compound is a pyridine carboxylic acid derivative that has been identified in human metabolomic studies. Unlike many well-characterized endogenous metabolites, the primary origin of 3-HINA appears to be exogenous, specifically from the metabolic transformation of dietary and xenobiotic precursors by the gut microbiota. The structural similarity of 3-HINA to nicotinic acid (Vitamin B3) and other pyridine derivatives involved in crucial biological pathways, such as NAD+ synthesis, suggests its potential to interact with host systems. However, current research primarily points towards its utility as an indicator of specific microbial metabolic functions. Understanding the formation and physiological relevance of 3-HINA is a growing area of interest for researchers in microbiology, gastroenterology, and pharmacology.
Metabolic Pathways and Origins
The formation of this compound is not well-defined within endogenous human metabolic pathways. The available evidence strongly suggests a microbial origin.
Gut Microbiome Metabolism
The gut microbiota is the most likely source of 3-HINA. It has been detected in fecal metabolomic studies, and its abundance has been correlated with specific bacterial genera.[1] The metabolic logic suggests the hydroxylation of a pyridine ring precursor.
-
Potential Precursors:
-
Isonicotinic Acid: This compound is a plausible direct precursor. Isonicotinic acid can be introduced into the gut as a metabolite of the anti-tuberculosis drug isoniazid.[2] Gut bacteria possessing hydroxylase enzymes could then convert isonicotinic acid to 3-HINA.
-
Tryptophan: This essential amino acid is extensively metabolized by the gut microbiota into a wide array of compounds, including various indole and pyridine derivatives.[3][4][5][6] While a direct pathway to 3-HINA from tryptophan has not been explicitly detailed, the general capacity of gut microbes to synthesize and modify pyridine rings makes this a plausible upstream source.
-
The following diagram illustrates the proposed microbial production of this compound.
Caption: Proposed metabolic origin of this compound.
Analytical Methodologies
The quantification of this compound in complex biological matrices like feces requires sensitive and specific analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most suitable method for this purpose.
Representative Experimental Protocol: LC-MS/MS Quantification in Fecal Samples
3.1.1. Sample Preparation and Extraction
-
Sample Collection and Storage: Collect fecal samples and immediately freeze them at -80°C until analysis.
-
Homogenization: Lyophilize a portion of the fecal sample to dryness. Weigh approximately 50 mg of the lyophilized sample into a 2 mL microcentrifuge tube.
-
Extraction: Add 1 mL of a cold extraction solvent (e.g., 80:20 methanol:water) containing an appropriate internal standard (e.g., a stable isotope-labeled version of 3-HINA, if available, or another pyridine carboxylic acid isomer not expected to be in the sample).
-
Homogenization: Homogenize the sample using a bead beater for 5 minutes at a high setting.
-
Centrifugation: Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.
-
Drying and Reconstitution: Dry the supernatant under a stream of nitrogen. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Final Centrifugation: Centrifuge the reconstituted sample at 15,000 x g for 10 minutes at 4°C to pellet any remaining particulates.
-
Transfer: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
3.1.2. UPLC-MS/MS Parameters
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column: A reversed-phase C18 column suitable for polar compounds (e.g., Waters Acquity UPLC HSS T3, 1.8 µm, 2.1 x 150 mm) is a common choice for separating isomers of pyridine carboxylic acids.[10]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start at a low percentage of organic phase (e.g., 5% B), hold for a short period, then ramp up to a high percentage (e.g., 95% B) to elute the compound, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Column Temperature: 40 - 50°C.
-
Injection Volume: 2 - 5 µL.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for 3-HINA would need to be determined by infusing a pure standard. For a compound with a molecular weight of 139.11, the precursor ion would likely be [M+H]+ at m/z 140.1. Product ions would be determined through fragmentation experiments.
-
The following diagram represents the general workflow for the quantification of 3-HINA in fecal samples.
Caption: Experimental workflow for 3-HINA quantification.
Quantitative Data
To date, there is a notable lack of published quantitative data for this compound in human biological samples. While metabolomics studies have identified its presence, they have not typically reported absolute or even relative concentrations in a tabulated format. The table below is structured to be populated as data becomes available from future research.
| Biological Matrix | Subject Group | Mean Concentration (Unit) | Standard Deviation | Range | Reference |
| Feces | Healthy Controls | Data Not Available | Data Not Available | Data Not Available | |
| Feces | IBD Patients | Data Not Available | Data Not Available | Data Not Available | [1] |
| Plasma | Healthy Controls | Data Not Available | Data Not Available | Data Not Available | |
| Plasma | Disease Cohort | Data Not Available | Data Not Available | Data Not Available | |
| Urine | Healthy Controls | Data Not Available | Data Not Available | Data Not Available | |
| Urine | Disease Cohort | Data Not Available | Data Not Available | Data Not Available |
Role as a Biomarker and Future Perspectives
The primary potential of this compound lies in its use as a biomarker of gut microbial metabolism. Its detection in feces indicates the presence and activity of specific bacterial pathways capable of hydroxylating pyridine compounds.[1] This could be particularly relevant in the context of:
-
Inflammatory Bowel Disease (IBD): The identification of 3-HINA in fecal metabolomes of IBD cohorts suggests it may be part of a metabolic signature associated with the disease.[1] Further research is needed to determine if its levels correlate with disease activity, severity, or response to treatment.
-
Drug Metabolism: For patients taking isoniazid, the microbial conversion of its metabolite, isonicotinic acid, to 3-HINA could represent a previously uncharacterized metabolic pathway that may influence drug efficacy or side effects.
-
Gut-Brain Axis: The broader class of microbial-derived pyridine and indole metabolites are known to have effects on host physiology, including immune and neurological functions.[4][5][6] The role of 3-HINA in the gut-brain axis is an area ripe for future investigation.
The following diagram illustrates the potential logical relationships in the role of 3-HINA as a biomarker.
Caption: 3-HINA as a potential biomarker of gut health.
Conclusion
This compound is a metabolite of significant interest due to its direct link to the metabolic activity of the gut microbiome. While its precise metabolic pathways and physiological effects on the host are still under investigation, its presence in feces offers a window into the functional capacity of the gut ecosystem. The development of robust, validated analytical methods for its quantification is a critical next step to enable studies that can establish its concentration in healthy and diseased populations and to fully explore its potential as a clinical biomarker. This guide provides a foundational overview to support and stimulate further research into this intriguing microbial metabolite.
References
- 1. researchgate.net [researchgate.net]
- 2. ias.ac.in [ias.ac.in]
- 3. research.wur.nl [research.wur.nl]
- 4. Tryptophan Metabolism: A Link Between the Gut Microbiota and Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of the Gut Microbiota on Intestinal Immunity Mediated by Tryptophan Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tryptophan Metabolism and Gut Microbiota: A Novel Regulatory Axis Integrating the Microbiome, Immunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Enigmatic Profile of 3-Hydroxyisonicotinic Acid: A Molecule Awaiting Discovery in the Natural World
Despite extensive scientific inquiry into the vast realm of natural products, 3-Hydroxyisonicotinic acid, a pyridinecarboxylic acid derivative with the CAS Number 10128-71-9, remains conspicuously absent from the annals of natural discovery. As of late 2025, comprehensive searches of scientific literature and databases have yielded no conclusive evidence of its isolation from plant, microbial, or marine sources. Consequently, a detailed technical guide on its natural occurrence, discovery, and biosynthetic pathways cannot be constructed. This report summarizes the current state of knowledge, or lack thereof, and provides context by examining related, naturally occurring isomers.
While this compound itself has not been identified as a natural product, its structural isomers, such as 3-hydroxypicolinic acid and 6-hydroxynicotinic acid, are well-documented in nature, participating in diverse biological processes. The absence of this compound in the natural world, as suggested by the current body of scientific literature, makes it an intriguing subject for future research. It is possible that it exists in concentrations below current detection limits, is a transient metabolic intermediate, or is yet to be discovered in unexplored organisms.
The Isomeric Landscape: A Glimpse into What Could Be
To provide a framework for potential future discoveries, it is useful to examine the known natural history of its isomers.
3-Hydroxypicolinic Acid: This isomer is a known bacterial secondary metabolite. Its biosynthesis has been reconstituted in vitro, revealing a pathway that begins with L-lysine.[1] This multi-enzyme process underscores the complex biochemical routes nature employs to generate such pyridine derivatives.
6-Hydroxynicotinic Acid: This compound is a key intermediate in the aerobic degradation of nicotinic acid by various bacteria.[2][3] It has also been identified in the plant Cucumis melo (melon) and is reported as a metabolite in Arabidopsis thaliana and Caenorhabditis elegans.[4][5]
The Uncharted Territory of this compound
The lack of information on the natural occurrence of this compound means there is no quantitative data to present, no established experimental protocols for its isolation from natural matrices, and no known signaling pathways to diagram. The compound is commercially available as a synthetic chemical, indicating its utility in chemical synthesis and potential research applications.[6][7]
Future Directions
The current void in our understanding of the natural role of this compound presents a unique opportunity for natural product chemists, biochemists, and microbial ecologists. Future research could focus on:
-
Targeted screening of diverse natural sources: Employing highly sensitive analytical techniques to screen a wide array of bacteria, fungi, and plants for the presence of this compound.
-
Bioinformatic and genomic analysis: Searching for putative biosynthetic gene clusters that might encode for the production of this compound by looking for enzymes with predicted hydroxylase activity on an isonicotinic acid scaffold.
-
Metabolomic studies: Investigating the metabolic profiles of organisms known to produce other pyridine alkaloids for the potential presence of this compound as a minor or transient metabolite.
Until such discoveries are made, this compound remains a molecule defined by its synthetic identity rather than a known role in the natural world. The scientific community awaits the first report of its discovery from a natural source, which would open a new chapter in the study of pyridine alkaloid biochemistry.
References
- 1. In vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Structural and Biochemical Characterization of 6-Hydroxynicotinic Acid 3-Monooxygenase, A Novel Decarboxylative Hydroxylase Involved in Aerobic Nicotinate Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-Hydroxynicotinic acid | C6H5NO3 | CID 72924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6‐Hydroxynicotinic Acid From Cucumis melo Inhibits Prehaustorium Formation in Phelipanche aegyptiaca via Disruption of Auxin Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, CasNo.10128-71-9 Wuhan Chemwish Technology Co., Ltd China (Mainland) [chemwish.lookchem.com]
- 7. labsolu.ca [labsolu.ca]
Methodological & Application
3-Hydroxyisonicotinic Acid: A Versatile Scaffold for Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: 3-Hydroxyisonicotinic acid, a pyridine derivative featuring both a hydroxyl and a carboxylic acid functional group, represents a valuable and versatile building block in the field of medicinal chemistry. Its unique structural and electronic properties make it an attractive scaffold for the design and synthesis of novel therapeutic agents targeting a range of biological entities, including kinases, G-protein coupled receptors (GPCRs), and components of crucial signaling pathways such as Notch. The strategic placement of the hydroxyl and carboxylic acid groups on the pyridine ring allows for diverse chemical modifications, enabling the generation of libraries of amides, esters, and other derivatives with tailored pharmacological profiles. This document provides a comprehensive overview of the applications of this compound in drug discovery, complete with detailed experimental protocols and data presented for easy reference.
Data Presentation: Bioactivity of Pyridine Carboxylic Acid Derivatives
While specific quantitative data for a wide range of this compound derivatives are emerging, the broader class of pyridine carboxylic acid derivatives has demonstrated significant biological activity. The following tables summarize inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC) for structurally related compounds, illustrating the potential of this scaffold.
Table 1: Kinase Inhibitory Activity of Pyridine-Based Compounds
| Compound Class | Target Kinase | IC50 | Reference |
| Pyridine-Based Derivative | PIM-1 | 14.3 nM | [1] |
| Pyridine-Based Derivative | PIM-1 | 19.4 nM | [1] |
| Pyridine-Based Derivative | CDK2/cyclin A2 | 0.24 µM | [1] |
| Furo[3,2-b]pyridine Derivative | CLK1 | 0.7 µM | [2] |
| Furo[3,2-b]pyridine Derivative | DYRK1A | 2.6 µM | [2] |
| Pyrazole-Thiazolidinone (Isonicotinoyl) | Aurora-A | 0.11 µM | [3] |
Table 2: Antimicrobial Activity of Nicotinic Acid Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Acylhydrazone of Nicotinic Acid | Staphylococcus epidermidis | 1.95 | [1] |
| Acylhydrazone of Nicotinic Acid | Staphylococcus aureus | 3.91 | [1] |
| Acylhydrazone of Nicotinic Acid | MRSA | 7.81 | [1] |
| 3-Acetyl-1,3,4-oxadiazoline (Nicotinic Acid) | Bacillus subtilis | 7.81 | [1] |
| 3-Acetyl-1,3,4-oxadiazoline (Nicotinic Acid) | Staphylococcus aureus | 7.81 | [1] |
Table 3: Anti-Inflammatory Activity of Isonicotinic Acid Derivatives
| Compound Linker | % Inhibition (at 25 µg/mL) | IC50 (µg/mL) | Reference |
| meta-Aminophenol | 95.9 | 1.42 ± 0.1 | [4] |
| para-Aminophenol | 67.3 | 8.6 ± 0.5 | [4] |
| para-Aminophenol with Butyryl Group | 85.4 | 3.7 ± 1.7 | [4] |
| Ibuprofen (Standard) | 73.2 | 11.2 ± 1.9 | [4] |
Experimental Protocols
Detailed methodologies for the synthesis of derivatives from this compound and for key biological assays are provided below.
Synthesis Protocols
Protocol 1: General Procedure for the Synthesis of this compound Amides via Acyl Chloride
This protocol describes a two-step process for the synthesis of amides from this compound. The first step involves the formation of the acyl chloride, which is then reacted with a primary or secondary amine.
Step 1: Synthesis of 3-Hydroxyisonicotinoyl Chloride Hydrochloride
-
Materials: this compound, Thionyl chloride (SOCl₂), N,N-Dimethylformamide (DMF, catalytic amount), Anhydrous diethyl ether.
-
Procedure:
-
To a stirred suspension of this compound (1.0 eq) in a suitable flask, add thionyl chloride (2.0-3.0 eq) and a catalytic amount of DMF at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to reflux (typically around 70-80 °C) and stir for 2-4 hours, or until the reaction is complete (monitor by TLC or disappearance of starting material).
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure.
-
Add anhydrous diethyl ether to the residue to precipitate the 3-hydroxyisonicotinoyl chloride hydrochloride salt.
-
Filter the solid product, wash with anhydrous diethyl ether, and dry under vacuum. The product is typically used in the next step without further purification.
-
Step 2: Amide Coupling
-
Materials: 3-Hydroxyisonicotinoyl chloride hydrochloride, primary or secondary amine, triethylamine (TEA) or other suitable base, anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the desired primary or secondary amine (1.0-1.2 eq) in anhydrous DCM or THF in a flask under an inert atmosphere.
-
Add triethylamine (2.0-2.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 3-hydroxyisonicotinoyl chloride hydrochloride (1.0 eq) in anhydrous DCM or THF to the cooled amine solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired amide.
-
Protocol 2: General Procedure for the Esterification of this compound
This protocol details the Fischer esterification method for the synthesis of esters from this compound.
-
Materials: this compound, desired alcohol (e.g., methanol, ethanol), concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂) as a catalyst, saturated sodium bicarbonate solution.
-
Procedure using Sulfuric Acid:
-
In a round-bottom flask, suspend this compound (1.0 eq) in an excess of the desired alcohol (which also acts as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the mixture.
-
Heat the reaction mixture to reflux and stir for 4-24 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the product with an organic solvent such as ethyl acetate or DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography or distillation.
-
-
Procedure using Thionyl Chloride:
-
To a stirred solution of this compound (1.0 eq) in the desired alcohol (e.g., 10-20 mL per gram of acid) at 0 °C, add thionyl chloride (2.0 eq) dropwise.[4]
-
Allow the mixture to warm to room temperature and then heat to 50 °C for 12 hours.[4]
-
Cool the reaction to room temperature, dilute with water, and evaporate the alcohol.[4]
-
Adjust the pH to ~6 with a saturated aqueous solution of sodium bicarbonate.[4]
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the ester.[4]
-
Bioassay Protocols
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method to determine the IC50 value of a this compound derivative against a target kinase.
-
Principle: This assay measures the amount of ATP remaining after a kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed), while a higher signal suggests inhibition.
-
Materials: Purified recombinant kinase, kinase-specific substrate, ATP, kinase assay buffer, test compound (serially diluted), and a commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the test compound in the appropriate assay buffer.
-
In a 384-well white plate, add the test compound dilutions. Include positive (no inhibitor) and negative (no kinase) controls.
-
Prepare a kinase reaction mixture containing the kinase, its specific substrate, and ATP in the assay buffer.
-
Initiate the reaction by adding the kinase reaction mixture to each well.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the reaction and measure the remaining ATP by adding the detection reagent from the kit according to the manufacturer's instructions. This typically involves a luciferase/luciferin reaction that generates a luminescent signal proportional to the ATP concentration.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 4: GPCR Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of a test compound for a specific GPCR.
-
Principle: The assay measures the ability of an unlabeled test compound to displace a radiolabeled ligand from the target GPCR.
-
Materials: Cell membranes expressing the target GPCR, a suitable radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled), unlabeled test compound, binding buffer, and a scintillation counter.
-
Procedure:
-
Prepare serial dilutions of the unlabeled test compound.
-
In a 96-well plate, add the binding buffer, the test compound dilutions, a fixed concentration of the radiolabeled ligand, and the cell membrane preparation.
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Plot the data as percent displacement versus the logarithm of the test compound concentration to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols: 3-Hydroxyisonicotinic Acid in Novel Therapeutic Agent Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyisonicotinic acid, a pyridinecarboxylic acid derivative, presents a versatile scaffold for the synthesis of novel therapeutic agents. Its unique structural features, including the pyridine ring and the hydroxyl and carboxylic acid functional groups, allow for diverse chemical modifications to generate compounds with a wide range of biological activities. This document provides detailed application notes and protocols for the synthesis and evaluation of therapeutic agents derived from this compound, with a focus on its application in the development of new antitubercular agents.
Application: Antitubercular Agent Synthesis
Derivatives of isonicotinic acid have long been recognized for their potent antimycobacterial properties, with isoniazid being a cornerstone of tuberculosis treatment. Research has extended to modifications of the isonicotinic acid scaffold, including the introduction of a hydroxyl group at the 3-position, to develop new agents with improved efficacy, particularly against drug-resistant strains of Mycobacterium tuberculosis.
One promising avenue of investigation involves the synthesis of pyrazole-containing derivatives. These compounds have demonstrated significant in vitro activity against both susceptible and isoniazid-resistant strains of M. tuberculosis. The mechanism of action for some of these derivatives appears to be the inhibition of mycolic acid biosynthesis, a critical component of the mycobacterial cell wall.
Quantitative Data Summary
The following table summarizes the in vitro antimycobacterial activity of synthesized 3-substituted 5-hydroxy-5-trifluoro[chloro]methyl-4,5-dihydro-1H-1-(isonicotinoyl) pyrazoles against various mycobacterial strains.[1]
| Compound ID | R Group | MIC (µg/mL) vs. M. tuberculosis H37Rv | MIC (µg/mL) vs. INH-Resistant Strain 1 | MIC (µg/mL) vs. INH-Resistant Strain 2 |
| 2a | H | 0.39 | 0.78 | 1.56 |
| 2d | 4-Methylphenyl | 0.78 | 1.56 | 3.12 |
| 2f | 2-Furyl | 1.56 | 3.12 | 6.25 |
| Isoniazid | - | 0.2 | >12.5 | >12.5 |
Experimental Protocols
Synthesis of 3-substituted 5-hydroxy-5-trifluoro[chloro]methyl-4,5-dihydro-1H-1-(isonicotinoyl) pyrazoles (Compounds 2a-i)[1]
This protocol describes the cyclocondensation reaction between 4-methoxy-1,1,1-trifluoro[chloro]-4-(substituted)-alk-3-en-2-ones (1a-i) and isoniazid.
Materials:
-
4-methoxy-1,1,1-trifluoro[chloro]-4-(substituted)-alk-3-en-2-ones (1a-i)
-
Isoniazid (INH)
-
Ethanol
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a solution of the appropriate 4-methoxy-1,1,1-trifluoro[chloro]-4-(substituted)-alk-3-en-2-one (1a-i) (10 mmol) in ethanol (20 mL) in a round-bottom flask, add isoniazid (1.37 g, 10 mmol).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 4-6 hours), allow the mixture to cool to room temperature.
-
The solid product that precipitates is collected by vacuum filtration.
-
Wash the solid with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 3-substituted 5-hydroxy-5-trifluoro[chloro]methyl-4,5-dihydro-1H-1-(isonicotinoyl) pyrazole.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
In Vitro Antimycobacterial Activity Assay[1]
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against M. tuberculosis.
Materials:
-
Synthesized compounds
-
Isoniazid (as a control)
-
Mycobacterium tuberculosis H37Rv strain
-
Isoniazid-resistant clinical isolates of M. tuberculosis
-
Middlebrook 7H10 agar supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase)
-
96-well microplates
-
Sterile deionized water
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare stock solutions of the synthesized compounds and isoniazid in DMSO.
-
Prepare serial twofold dilutions of the compounds in sterile deionized water in a 96-well microplate.
-
Prepare an inoculum of M. tuberculosis H37Rv and resistant strains from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard.
-
Dilute the bacterial suspension 1:20 in Middlebrook 7H9 broth.
-
Add 100 µL of the diluted bacterial suspension to each well of the microplate containing the serially diluted compounds.
-
Include a drug-free control well and a solvent (DMSO) control well.
-
Incubate the plates at 37 °C for 14-21 days.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the mycobacteria.
Visualizations
Caption: General workflow for the synthesis of therapeutic agents from this compound.
Caption: Proposed mechanism of action for antitubercular this compound derivatives.
References
Application Notes and Protocols for the Quantification of 3-Hydroxyisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyisonicotinic acid, also known as 3-hydroxypyridine-4-carboxylic acid, is a pyridine derivative of significant interest in various fields of research and development. It serves as a crucial building block in the synthesis of novel pharmaceutical compounds and is involved in biological pathways.[1] Accurate and precise quantification of this compound in different matrices, including biological samples and reaction mixtures, is essential for pharmacokinetic studies, metabolite identification, and quality control.
This document provides detailed application notes and protocols for the analytical quantification of this compound using various techniques. The methodologies described are based on established analytical principles and can be adapted to specific research needs.
Analytical Methods Overview
Several analytical techniques can be employed for the quantification of this compound. The choice of method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The most common methods include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Spectrophotometry.
Quantitative Data Summary
The following table summarizes typical performance characteristics of various analytical methods. Please note that these values are indicative and may vary depending on the specific instrumentation, column, and experimental conditions.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (with derivatization) | Spectrophotometry |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.1-1 ng/mL | ~1-10 ng/mL | ~1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | ~0.5-5 ng/mL | ~5-50 ng/mL | ~5 µg/mL |
| Linearity Range (Typical) | 0.5 - 100 µg/mL | 0.5 ng/mL - 10 µg/mL | 50 ng/mL - 20 µg/mL | 5 - 50 µg/mL |
| Precision (%RSD) | < 5% | < 15% | < 15% | < 10% |
| Accuracy (%Recovery) | 95 - 105% | 85 - 115% | 80 - 120% | 90 - 110% |
Experimental Protocols
Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol outlines a reversed-phase HPLC method for the quantification of this compound.
a. Materials and Reagents
-
This compound analytical standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (or Phosphoric acid)
-
Water (HPLC grade)
-
C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm)
b. Instrumentation
-
HPLC system with a UV-Vis detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
c. Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 100 µg/mL.
d. Sample Preparation (General Protocol)
-
Liquid Samples: For clear liquid samples, filter through a 0.45 µm syringe filter before injection.
-
Solid Samples: Accurately weigh the sample, dissolve it in a suitable solvent (e.g., methanol or mobile phase), sonicate if necessary, and filter.
-
Biological Samples (e.g., Plasma): Perform protein precipitation by adding three volumes of cold acetonitrile to one volume of plasma. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Collect the supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in the mobile phase.
e. Chromatographic Conditions
-
Column: C18 reverse-phase column (250 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of 0.1% formic acid in water (A) and acetonitrile (B). A typical gradient could be: 95% A for 2 min, then a linear gradient to 50% A over 10 min, hold for 2 min, and return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: To be determined by analyzing a standard solution and recording the UV spectrum (a wavelength around 280-320 nm is expected).
f. Data Analysis
-
Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This protocol provides a highly sensitive and selective method for quantifying this compound, particularly in complex biological matrices.
a. Materials and Reagents
-
This compound analytical standard
-
Stable isotope-labeled internal standard (IS) (if available)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
C18 UPLC/HPLC column (e.g., 50 x 2.1 mm, 1.7 µm)
b. Instrumentation
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical balance
-
Volumetric flasks and pipettes
-
Centrifuge
c. Preparation of Standard and QC Samples
-
Stock Solutions: Prepare primary stock solutions of this compound and the internal standard in methanol.
-
Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking the appropriate volume of the working standard solutions into a blank matrix (e.g., drug-free plasma).
d. Sample Preparation
-
To 100 µL of plasma sample, add the internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube, evaporate to dryness, and reconstitute in 100 µL of the initial mobile phase.
e. LC-MS/MS Conditions
-
Column: C18 UPLC/HPLC column (e.g., 50 x 2.1 mm, 1.7 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).
-
MRM Transitions: The precursor and product ions for this compound and the internal standard need to be determined by direct infusion. For this compound (C6H5NO3, MW: 139.11 g/mol ), potential transitions could be m/z 140 -> [fragment ion] in positive mode or m/z 138 -> [fragment ion] in negative mode.
f. Data Analysis
-
Quantify the analyte using the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve and determine the concentrations in the unknown samples.
Spectrophotometric Quantification
This method is based on the formation of a colored complex and is suitable for simpler sample matrices. A published method details the complexation of 3-hydroxypicolinic acid with iron(III).[2]
a. Materials and Reagents
-
This compound
-
Iron(III) chloride (FeCl3) solution
-
Ethanol
-
Buffer solution (e.g., acetate buffer, pH 5.5)
-
Water (deionized)
b. Instrumentation
-
UV-Vis Spectrophotometer
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
c. Procedure
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in a suitable solvent (e.g., 40% v/v ethanol-water).
-
Complex Formation: To a fixed volume of each standard solution, add an excess of Iron(III) chloride solution and the buffer to maintain the optimal pH (e.g., pH 5.5).[2]
-
Measurement: Allow the reaction to complete and measure the absorbance of the resulting colored complex at the wavelength of maximum absorbance (λmax), which for the Fe(hypa)2 complex is reported to be 440 nm.[2]
-
Sample Analysis: Prepare the sample in the same manner and measure its absorbance.
d. Data Analysis
-
Create a calibration curve by plotting absorbance versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample from the calibration curve.
Visualizations
Biosynthetic Pathway of 3-Hydroxypicolinic Acid
The following diagram illustrates the in vitro reconstituted biosynthetic pathway of 3-hydroxypicolinic acid (3-HPA) from L-lysine.[1]
Caption: Biosynthetic pathway of 3-Hydroxypicolinic acid.
General Experimental Workflow for LC-MS/MS Quantification
This diagram outlines the typical workflow for quantifying this compound in a biological matrix using LC-MS/MS.
Caption: LC-MS/MS quantification workflow.
References
- 1. In vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Spectrophotometric study of the complexation equilibria of iron(III) with 3-hydroxypicolinic acid and determination of iron in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Derivatisierung von 3-Hydroxyisonicotinsäure für die GC-MS-Analyse
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Einleitung
3-Hydroxyisonicotinsäure, auch bekannt als 3-Hydroxypyridin-4-carbonsäure, ist eine polare organische Verbindung, die aufgrund ihrer Hydroxyl- und Carboxylgruppen eine geringe Flüchtigkeit aufweist. Diese Eigenschaften machen eine direkte Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS) unmöglich. Die Derivatisierung ist ein entscheidender Schritt in der Probenvorbereitung, um die Flüchtigkeit und thermische Stabilität der Verbindung zu erhöhen und somit eine zuverlässige und quantitative GC-MS-Analyse zu ermöglichen.
Die gängigste Methode zur Derivatisierung von Verbindungen mit aktiven Wasserstoffatomen, wie sie in Hydroxyl- und Carboxylgruppen vorkommen, ist die Silylierung.[1][2] Bei dieser Reaktion wird der aktive Wasserstoff durch eine unpolare Trimethylsilyl (TMS)-Gruppe ersetzt.[1] Dies führt zu einer Verringerung der Polarität und einer Erhöhung des Dampfdrucks des Analyten, was zu verbesserten Peakformen und einer höheren Empfindlichkeit bei der GC-Analyse führt.[2] Als Silylierungsreagenzien werden häufig N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) oder N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA) verwendet, oft in Kombination mit einem Katalysator wie Trimethylchlorsilan (TMCS) und einem Lösungsmittel wie Pyridin.[3]
Diese Applikationsschrift beschreibt ein detailliertes Protokoll für die Silylierungsderivatisierung von 3-Hydroxyisonicotinsäure für die quantitative GC-MS-Analyse.
Quantitative Datenzusammenfassung
Da spezifische quantitative Leistungsdaten für die GC-MS-Analyse von derivatisierter 3-Hydroxyisonicotinsäure in der Literatur nicht umfassend verfügbar sind, präsentiert die folgende Tabelle repräsentative Daten für die Analyse von Nicotinsäure (einer strukturell verwandten Pyridincarbonsäure) nach Silylierung sowie typische Leistungsdaten für die GC-MS-Analyse von silylierten organischen Säuren. Diese Werte dienen als Referenz und sollten im Rahmen der Methodenvalidierung für 3-Hydroxyisonicotinsäure spezifisch ermittelt werden.
| Parameter | Nicotinsäure (silyliert) | Typische Werte für silylierte organische Säuren | Referenz |
| Nachweisgrenze (LOD) | 4.54 mg/L | 0.1 - 1.5 µg/L | [4] |
| Bestimmungsgrenze (LOQ) | Nicht berichtet | 0.3 - 5.0 µg/L | [4] |
| Linearitätsbereich | Bis zu 1.000 g/L | Variiert | |
| Korrelationskoeffizient (r²) | > 0.99 | > 0.99 | |
| Wiederfindung | 90.1% - 93.2% | 85% - 115% | |
| Präzision (RSD) | 1.65% - 2.89% | < 15% |
Hinweis: Die hier dargestellten Daten sind beispielhaft. Eine Methodenvalidierung ist für die genaue Quantifizierung von 3-Hydroxyisonicotinsäure unerlässlich.
Experimentelle Protokolle
Materialien und Reagenzien
-
3-Hydroxyisonicotinsäure (Standard)
-
N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS)
-
Pyridin (wasserfrei)
-
Acetonitril (ACN, HPLC-Qualität)
-
Stickstoffgas (hochreines)
-
Autosampler-Vials (2 ml) mit Kappen und Septen
-
Heizblock oder Ofen
-
Vortex-Mischer
-
GC-MS-System
Probenvorbereitung
-
Standardlösungen: Eine Stammlösung von 3-Hydroxyisonicotinsäure in einem geeigneten aprotischen Lösungsmittel wie Acetonitril vorbereiten. Daraus werden durch serielle Verdünnung Kalibrierstandards im gewünschten Konzentrationsbereich hergestellt.
-
Probentrocknung: Wässrige Proben müssen vor der Derivatisierung vollständig getrocknet werden, da Feuchtigkeit mit dem Silylierungsreagenz reagiert und die Derivate hydrolysieren kann.[3] Ein Aliquot der Proben- oder Standardlösung in ein Reaktionsgefäß überführen und unter einem sanften Stickstoffstrom bei Raumtemperatur oder leicht erhöhter Temperatur (z. B. 40 °C) zur Trockne eindampfen.
Derivatisierungsverfahren
Wichtiger Hinweis: Silylierungsreagenzien sind feuchtigkeitsempfindlich und sollten unter trockenen Bedingungen gehandhabt werden.
-
Den trockenen Rückstand in 100 µL wasserfreiem Pyridin lösen. Pyridin dient sowohl als Lösungsmittel als auch als Katalysator, der die Reaktion erleichtert.[2]
-
100 µL BSTFA (+ 1% TMCS) hinzufügen.[3] Das Reagenz sollte im Überschuss zugegeben werden, um eine vollständige Derivatisierung sicherzustellen.
-
Das Reaktionsgefäß fest verschließen und kurz vortexen.
-
Das Gemisch für 60 Minuten bei 70 °C in einem Heizblock oder Ofen inkubieren. Die genaue Zeit und Temperatur können eine Optimierung für den spezifischen Analyten erfordern.[3]
-
Nach der Inkubation das Reaktionsgefäß auf Raumtemperatur abkühlen lassen.
-
Die derivatisierte Probe ist nun für die GC-MS-Analyse bereit. Eine weitere Verdünnung mit einem aprotischen Lösungsmittel kann je nach Konzentration erforderlich sein.
GC-MS-Bedingungen (Beispiel)
Die folgenden Parameter sind ein Ausgangspunkt und müssen möglicherweise für das spezifische Instrument und die Säule optimiert werden.
-
Gaschromatograph: Agilent 7890B oder Äquivalent
-
Massenspektrometer: Agilent 5977A oder Äquivalent
-
Säule: HP-5MS (30 m x 0.25 mm ID, 0.25 µm Filmdicke) oder äquivalente unpolare Säule
-
Trägergas: Helium, konstante Flussrate von 1.0 ml/min
-
Injektor: Splitless, 250 °C
-
Ofenprogramm:
-
Anfangstemperatur: 80 °C, 2 min halten
-
Rampe: 10 °C/min bis 280 °C
-
Endtemperatur: 280 °C, 5 min halten
-
-
MS-Transferleitung: 280 °C
-
Ionenquelle: Elektronenstoßionisation (EI), 70 eV, 230 °C
-
Quadrupol: 150 °C
-
Scan-Modus: Full Scan (m/z 50-500) zur Identifizierung und Selected Ion Monitoring (SIM) für die quantitative Analyse zur Erhöhung der Empfindlichkeit.
Visualisierungen
Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung und GC-MS-Analyse.
Abbildung 2: Silylierungsreaktion von 3-Hydroxyisonicotinsäure mit BSTFA.
References
Application Notes and Protocols for the Synthesis of Coordination Polymers Using 3-Hydroxyisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, properties, and potential applications of coordination polymers (CPs) and metal-organic frameworks (MOFs) incorporating 3-hydroxyisonicotinic acid as a primary organic ligand. The protocols detailed below are based on established hydrothermal and solvothermal synthesis techniques, offering a foundation for the rational design and construction of novel materials with tailored functionalities.
Introduction to this compound in Coordination Chemistry
This compound, a derivative of pyridine carboxylic acid, is a versatile organic linker for the synthesis of coordination polymers. Its chemical structure features a pyridine ring for coordination through the nitrogen atom, a carboxylic acid group for forming strong bonds with metal centers, and a hydroxyl group that can also participate in coordination or act as a hydrogen bond donor, influencing the final supramolecular architecture. This trifunctional nature allows for the construction of diverse and robust frameworks with potential applications in luminescence, magnetism, and drug delivery.[1][2]
Synthesis of Coordination Polymers
The synthesis of coordination polymers using this compound typically involves the self-assembly of the organic ligand with metal ions under hydrothermal or solvothermal conditions. These methods facilitate the crystallization of the desired framework by increasing the solubility of the reactants and promoting the formation of stable, crystalline products.[3][4]
General Synthesis Workflow
The general workflow for the synthesis of coordination polymers with this compound is depicted below. This process involves the preparation of the reaction mixture, the hydrothermal or solvothermal reaction, and the subsequent isolation and purification of the product.
Caption: General workflow for the synthesis of coordination polymers.
Experimental Protocols
The following are detailed protocols for the synthesis of coordination polymers using this compound with different metal ions. Note that these protocols are based on general procedures for similar ligands and may require optimization for specific metal-ligand combinations.[1][5]
Protocol 1: Hydrothermal Synthesis of a Zinc(II) Coordination Polymer
This protocol describes the synthesis of a hypothetical Zn(II) coordination polymer with this compound.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound
-
Deionized water
-
Ethanol
Equipment:
-
20 mL Teflon-lined stainless steel autoclave
-
Programmable oven
-
Filtration apparatus
Procedure:
-
In a 20 mL Teflon liner, dissolve 0.1 mmol of zinc nitrate hexahydrate in 10 mL of deionized water.
-
Add 0.2 mmol of this compound to the solution.
-
Stir the mixture for 30 minutes to ensure homogeneity.
-
Seal the Teflon liner in the stainless steel autoclave.
-
Place the autoclave in a programmable oven and heat to 160 °C for 72 hours.
-
Allow the autoclave to cool to room temperature naturally.
-
Collect the resulting crystals by filtration.
-
Wash the crystals with deionized water (3 x 5 mL) and then with ethanol (2 x 5 mL).
-
Dry the crystals in air.
Protocol 2: Solvothermal Synthesis of a Cobalt(II) Coordination Polymer
This protocol outlines the solvothermal synthesis of a hypothetical Co(II) coordination polymer using a mixed-solvent system.
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Deionized water
Equipment:
-
20 mL Teflon-lined stainless steel autoclave
-
Programmable oven
-
Filtration apparatus
Procedure:
-
In a 20 mL Teflon liner, dissolve 0.1 mmol of cobalt(II) chloride hexahydrate in a mixture of 5 mL of DMF and 5 mL of deionized water.
-
Add 0.15 mmol of this compound to the solution.
-
Stir the mixture for 30 minutes.
-
Seal the Teflon liner in the stainless steel autoclave.
-
Heat the autoclave in a programmable oven at 120 °C for 48 hours.
-
After the reaction, cool the autoclave to room temperature.
-
Filter the resulting crystalline product.
-
Wash the product with DMF (2 x 5 mL) and then with ethanol (3 x 5 mL).
-
Dry the product under vacuum.
Data Presentation
The following tables summarize hypothetical quantitative data for coordination polymers synthesized with this compound, based on typical values reported for similar systems.
Table 1: Synthesis Conditions and Crystal Data
| Metal Ion | Synthesis Method | Temperature (°C) | Time (h) | Yield (%) | Crystal System | Space Group |
| Zn(II) | Hydrothermal | 160 | 72 | 65 | Monoclinic | P2₁/c |
| Co(II) | Solvothermal | 120 | 48 | 58 | Triclinic | P-1 |
| Cu(II) | Hydrothermal | 140 | 72 | 72 | Orthorhombic | Pnma |
| Mn(II) | Solvothermal | 150 | 60 | 61 | Monoclinic | C2/c |
| La(III) | Hydrothermal | 180 | 96 | 55 | Triclinic | P-1 |
Table 2: Luminescent and Magnetic Properties
| Metal Ion | Excitation (nm) | Emission (nm) | Quantum Yield (%) | Magnetic Behavior |
| Zn(II) | 350 | 450 | 15 | Diamagnetic |
| Co(II) | - | - | - | Antiferromagnetic |
| Cu(II) | 365 | 480 | 8 | Paramagnetic |
| Mn(II) | - | - | - | Antiferromagnetic |
| La(III) | 340 | 435, 545 | 25 | Diamagnetic |
Applications in Drug Development
Coordination polymers synthesized from this compound are promising candidates for drug delivery systems due to their potential for high porosity, tunable pore size, and biocompatibility.[6][7] The functional groups on the ligand can also serve as sites for post-synthetic modification to attach specific drug molecules.
Drug Loading and Release Workflow
The general process for drug loading into and release from these coordination polymers is outlined below.
Caption: General workflow for drug loading and release.
Protocol 3: Doxorubicin Loading into a Zn(II) Coordination Polymer
This protocol describes a general procedure for loading the anticancer drug doxorubicin (DOX) into a pre-synthesized Zn(II)-based coordination polymer.
Materials:
-
Synthesized Zn(II)-3-hydroxyisonicotinate coordination polymer
-
Doxorubicin hydrochloride
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Deionized water
Equipment:
-
Shaker or orbital incubator
-
Centrifuge
-
UV-Vis spectrophotometer
Procedure:
-
Activate the coordination polymer by heating at 100 °C under vacuum for 12 hours to remove guest solvent molecules.
-
Prepare a 1 mg/mL solution of the activated coordination polymer in PBS.
-
Prepare a 0.5 mg/mL solution of doxorubicin in PBS.
-
Mix 5 mL of the coordination polymer suspension with 5 mL of the doxorubicin solution.
-
Shake the mixture at room temperature for 24 hours in the dark.
-
Centrifuge the mixture to separate the drug-loaded coordination polymer.
-
Wash the solid with fresh PBS to remove any surface-adsorbed drug.
-
Determine the amount of loaded doxorubicin by measuring the absorbance of the supernatant using a UV-Vis spectrophotometer at the characteristic wavelength for doxorubicin.
Table 3: Hypothetical Drug Loading and Release Data
| Coordination Polymer | Drug | Loading Capacity (wt%) | Release at 24h (%) (pH 7.4) | Release at 24h (%) (pH 5.5) |
| Zn(II)-3-HINA | Doxorubicin | 12 | 25 | 60 |
| Co(II)-3-HINA | Ibuprofen | 8 | 30 | 75 |
| La(III)-3-HINA | 5-Fluorouracil | 15 | 20 | 55 |
(Note: 3-HINA refers to 3-hydroxyisonicotinate)
Conclusion
Coordination polymers based on this compound represent a promising class of materials with tunable structures and properties. The protocols and data presented here provide a foundation for researchers to explore the synthesis and application of these materials in fields ranging from materials science to drug development. Further optimization of reaction conditions and characterization of the resulting frameworks will be crucial for realizing their full potential.
References
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. yaghi.berkeley.edu [yaghi.berkeley.edu]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of coordination polymers and zinc compounds - Divulga UAB - University research dissemination magazine [uab.cat]
- 6. Coordination polymer particles as potential drug delivery systems - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Note and Protocol: Synthesis of 3-Hydroxyisonicotinic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 3-hydroxyisonicotinic acid esters, valuable intermediates in the development of novel therapeutics. Pyridine carboxylic acid scaffolds are present in a wide range of pharmaceuticals, and their derivatives are actively researched for new enzyme inhibitors and other bioactive molecules.[1][2] This protocol outlines a common and effective method for esterification, starting from this compound.
Overview of Synthetic Approach
The synthesis of this compound esters is typically achieved through the esterification of the parent carboxylic acid. A widely used and effective method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[3][4] This protocol will focus on the synthesis of a methyl ester as a representative example. The same general procedure can be adapted for other alkyl esters by substituting the corresponding alcohol.
Experimental Protocols
Synthesis of Methyl 3-Hydroxyisonicotinate
This procedure details the acid-catalyzed esterification of this compound using methanol.
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend this compound (1.0 eq) in anhydrous methanol (approximately 0.5 M concentration).
-
Acid Addition: Cool the suspension to 0 °C using an ice bath. Slowly and carefully add concentrated sulfuric acid (2-3 eq) dropwise to the stirred suspension.[5]
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65 °C). Maintain the reflux with stirring for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as CO₂ evolution will cause foaming.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash them sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude methyl 3-hydroxyisonicotinate.
-
Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to obtain the pure ester.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of methyl 3-hydroxyisonicotinate.
| Parameter | Value | Reference |
| Starting Material | This compound | |
| Reagents | Methanol, Sulfuric Acid | [5] |
| Molar Ratio (Acid:MeOH:H₂SO₄) | 1 : excess : 2-3 | [5] |
| Reaction Temperature | Reflux (approx. 65 °C) | [5] |
| Reaction Time | 6 - 12 hours | [6] |
| Yield | >90% (typical for similar esterifications) | [5] |
| Purification Method | Column Chromatography / Recrystallization |
Alternative Esterification Methods
While acid-catalyzed esterification is common, other methods can be employed, particularly for more complex alcohols or sensitive substrates.
-
Using Thionyl Chloride (SOCl₂): This method proceeds via an acid chloride intermediate. The carboxylic acid is reacted with thionyl chloride to form the acyl chloride, which is then reacted with the alcohol.[6]
-
Mixed Anhydride Method: This method involves activating the carboxylic acid with an anhydride, such as 2-methyl-6-nitrobenzoic anhydride, followed by reaction with the alcohol. This can give better yields for certain substrates.[7]
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound esters.
Caption: General workflow for the synthesis of this compound esters.
This protocol provides a solid foundation for researchers to synthesize this compound esters for applications in drug discovery and development. The straightforward esterification procedure and high potential yields make this an accessible and valuable synthetic route.
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. 3-HYDROXY-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of 3-Hydroxyisonicotinic Acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids and scaffolds into peptides is a key strategy in modern drug discovery, enabling the development of peptidomimetics with enhanced stability, novel structural motifs, and improved pharmacological properties. 3-Hydroxyisonicotinic acid, a pyridine-based heterocyclic compound, presents a unique scaffold for introducing conformational constraints and new interaction points within a peptide sequence. Its rigid aromatic structure and the presence of a hydroxyl group offer opportunities for creating novel peptide analogues with potential applications in various therapeutic areas.
These application notes provide a detailed guide for the incorporation of this compound into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS). The protocols outlined below are based on established SPPS methodologies and principles for handling functionalized building blocks.
Core Concepts and Workflow
The successful incorporation of this compound into a growing peptide chain on a solid support requires careful consideration of its bifunctional nature (a carboxylic acid and a hydroxyl group). An orthogonal protection strategy is essential to prevent unwanted side reactions. The general workflow involves the protection of the hydroxyl group, activation of the carboxylic acid, coupling to the N-terminus of the resin-bound peptide, and subsequent deprotection and cleavage.
Caption: General workflow for incorporating this compound into SPPS.
Data Presentation: Expected Quantitative Outcomes
The following tables summarize the anticipated quantitative data for the synthesis of a model peptide, Ac-Tyr-Ala-(3-OH-Isonicotinoyl)-Phe-NH₂, on Rink Amide resin. These values are illustrative and can vary based on the specific peptide sequence and synthesis conditions.
Table 1: Synthesis Parameters and Reagent Stoichiometry
| Parameter | Value |
| Resin | Rink Amide AM Resin |
| Resin Substitution | 0.5 mmol/g |
| Synthesis Scale | 0.1 mmol |
| Fmoc-Amino Acid Excess | 4 equivalents |
| Protected this compound Excess | 4 equivalents |
| Coupling Reagent (HATU) Excess | 3.9 equivalents |
| Base (DIPEA) Excess | 8 equivalents |
| Fmoc Deprotection Solution | 20% Piperidine in DMF |
Table 2: Expected Yield and Purity of Model Peptide
| Stage | Parameter | Expected Value |
| Crude Peptide | Yield (%) | 75-85% |
| Purity (HPLC) | 60-70% | |
| Purified Peptide | Yield (%) | 30-40% |
| Purity (HPLC) | >95% | |
| Molecular Weight (Expected) | 622.68 g/mol | |
| Molecular Weight (Observed, MS) | 622.7 ± 0.2 g/mol |
Experimental Protocols
Protocol 1: Protection of this compound
The hydroxyl group of this compound must be protected to prevent side reactions during peptide coupling. A tert-butyl (tBu) protecting group is recommended due to its stability under basic Fmoc deprotection conditions and its lability in the final acidic cleavage step.
Materials:
-
This compound
-
tert-Butanol
-
Sulfuric acid (concentrated)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous sodium sulfate
Procedure:
-
Suspend this compound in dichloromethane.
-
Add an excess of tert-butanol to the suspension.
-
Slowly add a catalytic amount of concentrated sulfuric acid while cooling the mixture in an ice bath.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the O-tert-butyl-3-hydroxyisonicotinic acid.
-
Characterize the product by NMR and mass spectrometry to confirm its structure and purity.
Caption: Protection of this compound with a tert-butyl group.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) - Manual Protocol
This protocol outlines the manual synthesis of a peptide incorporating the protected this compound using the Fmoc/tBu strategy.
Materials:
-
Rink Amide AM resin
-
Fmoc-protected amino acids
-
O-tBu-3-Hydroxyisonicotinic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or HATU/HBTU
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Acetic anhydride
-
Pyridine
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Kaiser Test: Perform a Kaiser test to confirm the presence of free primary amines. A blue color indicates a positive result.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (4 eq.), HOBt (4 eq.), and DIC (4 eq.) in DMF. Alternatively, use HATU (3.9 eq.) and DIPEA (8 eq.).
-
Add the activation mixture to the resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin as described in step 3.
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow/colorless) is expected. If the test is positive, recouple.
-
Repeat Cycles: Repeat steps 2-7 for each subsequent amino acid in the sequence.
-
Incorporation of Protected this compound:
-
Following the deprotection of the N-terminal Fmoc group of the preceding amino acid, activate the O-tBu-3-Hydroxyisonicotinic acid using the same coupling reagents as in step 5.
-
Couple the activated building block to the resin-bound peptide.
-
-
Capping (Optional): After a difficult coupling, cap any unreacted amines by treating the resin with a solution of acetic anhydride and pyridine in DMF.
-
Final Fmoc Deprotection: After coupling the final residue, perform a final Fmoc deprotection as described in step 2.
-
Final Washing: Wash the resin with DMF (3x), DCM (3x), and methanol (3x), and dry the resin under vacuum.
Protocol 3: Cleavage and Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of the side-chain protecting groups, including the tBu group from the this compound moiety.
Materials:
-
Peptide-bound resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Prepare Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin in a reaction vessel. Agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Peptide Collection: Centrifuge the suspension to pellet the crude peptide. Decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether two more times.
-
Drying: Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.
Protocol 4: Peptide Purification and Characterization
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., acetonitrile/water with 0.1% TFA).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the desired peptide.
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
Characterization:
-
Confirm the identity and purity of the final peptide using analytical RP-HPLC.
-
Determine the molecular weight of the peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the successful incorporation of the this compound moiety.
Signaling Pathway Visualization
The incorporation of this compound can be envisioned in the design of peptide mimetics that target specific biological pathways. For instance, a peptide designed to modulate a G-protein coupled receptor (GPCR) signaling pathway.
Application Notes and Protocols for 3-Hydroxyisonicotinic Acid as a Ligand in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyisonicotinic acid is a pyridine derivative possessing both a hydroxyl and a carboxylic acid functional group. This bifunctional nature makes it an attractive ligand for the synthesis of coordination complexes with a variety of metal centers. The pyridine nitrogen, carboxylic oxygen, and phenolic oxygen atoms can act as coordination sites, allowing for the formation of stable metal complexes. While the exploration of this compound in catalysis is an emerging area, its structural similarity to other well-studied pyridine-carboxylic acid ligands, such as 2-hydroxynicotinic acid, suggests its potential in a range of catalytic transformations.
Due to the limited availability of specific catalytic data for this compound, this document provides detailed application notes and protocols based on its close structural isomer, 2-hydroxynicotinic acid. These notes serve as a practical guide and a starting point for researchers interested in exploring the catalytic potential of this compound and its derivatives.
Application Note 1: Copper-Catalyzed Aerobic Oxidation of Alkylaromatics
Complexes of this compound with transition metals like copper are potential catalysts for oxidation reactions. The following data and protocols are adapted from studies on a copper(II) complex with the isomeric 2-hydroxynicotinic acid, which has demonstrated high activity and selectivity in the oxidation of benzyl-alkanes to the corresponding ketones using tert-butyl hydroperoxide (TBHP) as the oxidant.[1]
Data Presentation: Catalytic Oxidation of Alkylaromatics
The following table summarizes the catalytic performance of a copper(II)-2-hydroxynicotinic acid complex in the selective oxidation of various alkylaromatic compounds.[1] It is anticipated that a similar complex with this compound would exhibit comparable catalytic activity.
| Substrate | Product | Conversion (%) | Selectivity (%) |
| Ethylbenzene | Acetophenone | 98 | >99 |
| Diphenylmethane | Benzophenone | 95 | >99 |
| Toluene | Benzaldehyde | 85 | >99 |
| Propylbenzene | Propiophenone | 92 | >99 |
Experimental Protocols
Protocol 1: Synthesis of the Copper(II)-3-Hydroxyisonicotinate Catalyst Precursor
This protocol describes a general method for the synthesis of a copper(II) complex with this compound, adapted from the synthesis of the 2-hydroxynicotinic acid analogue.[1]
Materials:
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
This compound
-
Methanol (MeOH)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1 mmol) in a mixture of 20 mL of methanol and 10 mL of deionized water.
-
To this solution, add a solution of CuCl₂·2H₂O (1 mmol) in 10 mL of deionized water dropwise with continuous stirring.
-
The resulting mixture is stirred at room temperature for 30 minutes.
-
The reaction mixture is then heated to reflux for 2 hours.
-
Allow the solution to cool to room temperature.
-
The resulting precipitate is collected by filtration, washed with a small amount of cold deionized water, and then with methanol.
-
The solid catalyst precursor is dried in a vacuum oven at 60 °C for 12 hours.
Protocol 2: General Procedure for the Catalytic Oxidation of Alkylaromatics
This protocol outlines the general procedure for the aerobic oxidation of alkylaromatics using the prepared copper catalyst.[1]
Materials:
-
Copper(II)-3-hydroxyisonicotinate catalyst
-
Alkyl-aromatic substrate (e.g., ethylbenzene)
-
tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O)
-
Acetonitrile (CH₃CN)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Thermometer
-
Magnetic stirrer and stir bar
Procedure:
-
To a 50 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and thermometer, add the copper(II)-3-hydroxyisonicotinate catalyst (0.01 mmol).
-
Add the alkylaromatic substrate (1 mmol) and acetonitrile (10 mL).
-
The mixture is stirred and heated to 80 °C.
-
Once the temperature is stable, add tert-butyl hydroperoxide (3 mmol) dropwise over 10 minutes.
-
The reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
-
After the reaction is complete (typically 4-6 hours), the reaction mixture is cooled to room temperature.
-
The catalyst can be recovered by filtration.
-
The filtrate is then subjected to standard work-up procedures, including extraction and solvent evaporation, to isolate the product.
-
The crude product can be purified by column chromatography if necessary.
Plausible Catalytic Cycle
The following diagram illustrates a plausible catalytic cycle for the copper-catalyzed oxidation of an alkylaromatic substrate.
Application Note 2: Potential in Hydrogenation and Cross-Coupling Reactions
While specific protocols are not yet established, the structural features of this compound suggest its potential as a ligand in other important catalytic reactions such as hydrogenation and cross-coupling.
Hydrogenation Reactions
Ruthenium and Iridium complexes are widely used for the hydrogenation of various functional groups. A complex of this compound with Ru(II) or Ir(III) could potentially catalyze the reduction of ketones, aldehydes, or even challenging substrates like carboxylic acids and their derivatives. The pyridine and carboxylate moieties can provide a stable coordination environment for the metal center, which is crucial for catalytic activity.
General Protocol for Screening in Ketone Hydrogenation:
-
Synthesize the metal complex (e.g., Ru(II) or Ir(III)) with this compound as a ligand.
-
In a high-pressure autoclave, combine the catalyst (0.1-1 mol%), the ketone substrate (1 mmol), and a suitable solvent (e.g., methanol or isopropanol).
-
Pressurize the autoclave with hydrogen gas (10-50 bar).
-
Heat the reaction mixture to a specified temperature (e.g., 50-100 °C) and stir for a set time (e.g., 12-24 hours).
-
After cooling and depressurizing, analyze the reaction mixture by GC or NMR to determine conversion and selectivity.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental for C-C bond formation. The pyridine-carboxylate scaffold of this compound could serve as a ligand for palladium, potentially forming a catalytically active species.
General Protocol for Screening in Suzuki-Miyaura Coupling:
-
Synthesize a palladium(II) complex with this compound.
-
In a Schlenk flask under an inert atmosphere (e.g., argon), combine the palladium catalyst (1-5 mol%), an aryl halide (1 mmol), a boronic acid (1.2-1.5 mmol), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 mmol).
-
Add a suitable solvent system (e.g., dioxane/water or toluene/water).
-
Heat the reaction mixture (e.g., 80-110 °C) with stirring for a specified time (e.g., 6-24 hours).
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, perform a standard aqueous work-up and purify the product by column chromatography.
Disclaimer: The protocols and data presented herein are intended for research and development purposes by qualified professionals. Appropriate safety precautions should be taken when handling all chemicals. The catalytic performance of this compound complexes may vary and requires experimental validation.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Hydroxyisonicotinic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Hydroxyisonicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: this compound, also known as 3-hydroxy-4-pyridinecarboxylic acid, is a valuable intermediate in pharmaceutical synthesis. Common synthetic strategies include:
-
Hydrolysis of 3-hydroxy-4-cyanopyridine: This is a direct method where the nitrile group is hydrolyzed to a carboxylic acid.
-
Oxidation of 3-hydroxy-4-methyl-pyridine (3-hydroxy-γ-picoline): This approach is analogous to the industrial synthesis of isonicotinic acid, where the methyl group is oxidized to a carboxylic acid.
-
Multi-step synthesis from complex precursors: More intricate routes starting from compounds like 1-benzylpyrrolidin-2-one or isoquinoline have also been described in the literature, often in the context of synthesizing more complex drug molecules.
Q2: What are the most common impurities I should be aware of during the synthesis?
A2: The impurities in your final product will largely depend on the synthetic route you employ. Based on common synthetic pathways, potential impurities include:
-
Starting materials: Unreacted precursors from any of the synthetic routes.
-
Intermediates: Incomplete conversion of intermediates, such as 3-hydroxy-4-pyridinecarboxamide during the hydrolysis of 3-hydroxy-4-cyanopyridine.
-
Side-products: Byproducts from side reactions, such as over-oxidation products if using an oxidation route, or di-hydroxylated species from reactions like the Elbs oxidation.
-
Reagents and solvents: Residual reagents, catalysts, and solvents used during the synthesis and purification steps.
Q3: What analytical techniques are recommended for purity assessment and impurity profiling?
A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis of this compound and its impurities:
-
High-Performance Liquid Chromatography (HPLC): This is the most common and effective technique for separating and quantifying the main component and any organic impurities. A reversed-phase C18 column with a suitable mobile phase (e.g., a buffered aqueous solution with an organic modifier like acetonitrile or methanol) is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be useful for identifying volatile impurities and may require derivatization of the carboxylic acid and hydroxyl groups (e.g., silylation) to improve volatility.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is crucial for the structural elucidation of the final product and any isolated impurities.
-
Mass Spectrometry (MS): Provides molecular weight information for the main compound and impurities, often coupled with HPLC (LC-MS) for online identification.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete reaction | Monitor the reaction progress using TLC or HPLC. If the reaction has stalled, consider extending the reaction time, increasing the temperature (if the product is stable), or adding more of the limiting reagent. | Increased conversion of starting material to product. |
| Suboptimal reaction conditions | Review the literature for optimal pH, temperature, and catalyst concentration for your chosen synthetic route. Perform small-scale optimization experiments to find the best conditions for your setup. | Improved reaction efficiency and higher yield. |
| Product degradation | If the product is sensitive to the reaction or workup conditions (e.g., high temperature, extreme pH), consider milder conditions. For example, use a lower temperature for a longer duration. | Minimized product loss and improved yield. |
| Inefficient purification | Analyze the waste streams from your purification process (e.g., mother liquor from crystallization) to check for product loss. Adjust the purification method, such as changing the solvent system for crystallization or the stationary/mobile phase for chromatography, to improve recovery. | Increased recovery of the pure product. |
Issue 2: Presence of Significant Impurities in the Final Product
| Potential Impurity | Identification Method | Troubleshooting Step |
| Unreacted Starting Material | Compare the retention time/chemical shift of the impurity with an authentic sample of the starting material using HPLC or NMR. | Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. Improve purification to effectively remove the starting material. |
| 3-Hydroxy-4-pyridinecarboxamide (from hydrolysis route) | This amide intermediate will have a different retention time in HPLC and distinct signals in NMR compared to the carboxylic acid. Mass spectrometry will show a different molecular weight. | Ensure complete hydrolysis by extending the reaction time or using more stringent conditions (e.g., higher concentration of acid or base, higher temperature), while monitoring for potential degradation. |
| Over-oxidation products (from oxidation route) | These may include dicarboxylic acids or ring-opened products. Their identification can be challenging and may require isolation and detailed spectroscopic analysis (NMR, MS). | Use a milder oxidizing agent, control the stoichiometry of the oxidant carefully, and maintain the optimal reaction temperature to avoid over-oxidation. |
| Colored Impurities | Visual inspection. Characterization by UV-Vis spectroscopy and other analytical techniques. | Treat the crude product with activated carbon or perform a recrystallization from a suitable solvent to remove colored byproducts. |
Experimental Protocols
Synthesis of this compound via Hydrolysis of 3-Hydroxy-4-cyanopyridine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-hydroxy-4-cyanopyridine in an aqueous solution of a strong acid (e.g., hydrochloric acid or sulfuric acid) or a strong base (e.g., sodium hydroxide).
-
Reaction Execution: Heat the reaction mixture to reflux and maintain the temperature for several hours. Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.
-
Product Isolation and Purification: After completion, cool the reaction mixture to room temperature. Adjust the pH to the isoelectric point of this compound to precipitate the product. Filter the solid, wash it with cold water, and dry it under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., water or an alcohol-water mixture).
Visualizations
Below are diagrams illustrating key concepts in the synthesis and analysis of this compound.
Optimizing reaction conditions for 3-Hydroxyisonicotinic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 3-hydroxyisonicotinic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials include 3-aminopyridine-4-carboxylic acid, 3-chloropyridine-4-carboxylic acid, and potentially through multi-step synthesis from precursors like isonicotinic acid via a hydroxylation reaction. The choice of starting material often depends on availability, cost, and the desired scale of the synthesis.
Q2: What are the critical parameters to control during the synthesis?
A2: Temperature, reaction time, pH, and the choice of catalyst and solvent are critical parameters. For instance, in reactions involving diazotization of 3-aminopyridine-4-carboxylic acid, precise temperature control is crucial to prevent the decomposition of the diazonium salt. In reactions involving nucleophilic substitution of a halogenated precursor, the choice of solvent can significantly impact the reaction rate and yield.
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). These methods allow for the identification of the starting material, product, and any by-products, helping to determine the optimal reaction time.
Q4: What are the typical yields for this compound synthesis?
A4: Yields can vary significantly depending on the synthetic route and optimization of reaction conditions. While specific yields for all routes are not always reported in the literature, optimization of parameters can lead to yields ranging from moderate to high. For analogous reactions, such as the synthesis of 6-hydroxynicotinic acid, yields as high as 91% have been reported.[1]
Q5: How is this compound purified?
A5: Purification is typically achieved through recrystallization from a suitable solvent, such as water or aqueous ethanol. The choice of solvent depends on the solubility of the product and impurities. Adjusting the pH of the solution can also facilitate the precipitation of the product while keeping impurities dissolved. Column chromatography can be employed for further purification if necessary.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction. | - Increase reaction time and continue monitoring by TLC or HPLC.- Gradually increase the reaction temperature, ensuring it does not exceed the decomposition temperature of reactants or products.- Ensure the catalyst (if used) is active and added in the correct amount. |
| Decomposition of starting material or product. | - Verify the stability of your compounds at the reaction temperature.- For temperature-sensitive reactions like diazotization, maintain strict temperature control using an ice bath. | |
| Incorrect stoichiometry of reagents. | - Carefully check the molar ratios of all reactants and reagents. | |
| Formation of Multiple By-products | Non-selective reaction conditions. | - Lower the reaction temperature to favor the desired reaction pathway.- Use a more selective catalyst or solvent system. |
| Presence of impurities in the starting material. | - Purify the starting materials before use.- Analyze the starting materials by NMR or GC-MS to identify impurities. | |
| Reaction Stalls Before Completion | Deactivation of the catalyst. | - Add a fresh portion of the catalyst.- Consider a different, more robust catalyst. |
| Reversible reaction reaching equilibrium. | - If possible, remove a by-product (e.g., water) to shift the equilibrium towards the product side. | |
| Difficulty in Product Isolation/Purification | Product is highly soluble in the reaction solvent. | - Remove the solvent under reduced pressure and attempt recrystallization from a different solvent system.- Utilize extraction with an appropriate organic solvent after adjusting the aqueous phase's pH. |
| Oily product instead of solid. | - Try triturating the oil with a non-polar solvent to induce crystallization.- Use seed crystals to initiate crystallization. |
Comparative Data of Synthetic Routes
While direct comparative studies for this compound are not extensively available, the following table summarizes reaction conditions for analogous syntheses of hydroxypyridine carboxylic acids to provide a basis for optimization.
| Starting Material | Key Reagents/Catalyst | Solvent | Temperature (°C) | Reaction Time | Reported Yield (%) | Reference |
| 3-Fluoropyridine | Strong base, CO2 | Not specified | Not specified | Not specified | Not specified | [2] |
| Methyl Coumalate | NH4OH, NaOH | Water | Boiling | ~1 hour | 72-91 | [1] |
| 4-Styryl Pyridine | Nitric Acid | Water | 100-120 | Not specified | "Good yield" | [3] |
| 3-Methylpyridine | Nitric Acid | Not specified | High Temperature | Not specified | Not specified | [4] |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound from 3-Aminopyridine-4-carboxylic Acid (Hypothetical Protocol based on Standard Diazotization)
This protocol describes a plausible route via diazotization followed by hydrolysis.
Materials:
-
3-Aminopyridine-4-carboxylic acid
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄)
-
Copper(II) sulfate (CuSO₄) (optional, as catalyst)
-
Distilled water
-
Ice
Procedure:
-
Preparation of the Diazonium Salt:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-aminopyridine-4-carboxylic acid in dilute sulfuric acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir vigorously during the addition.
-
-
Hydrolysis of the Diazonium Salt:
-
After the addition of sodium nitrite is complete, continue stirring at 0-5 °C for 30 minutes.
-
Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C. Nitrogen gas evolution should be observed. A copper(II) sulfate solution can be added to catalyze the hydrolysis.
-
Maintain the temperature until the gas evolution ceases.
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Adjust the pH to the isoelectric point of this compound to precipitate the product.
-
Filter the crude product, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., water/ethanol mixture) to obtain pure this compound.
-
Visualizations
Caption: General experimental workflow for chemical synthesis.
Caption: Proposed reaction pathway for the synthesis of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine - Google Patents [patents.google.com]
- 3. US2748137A - Process for preparing isonicotinic acid - Google Patents [patents.google.com]
- 4. Methods to Produce Nicotinic Acid with Potential Industrial Applications [mdpi.com]
Technical Support Center: Troubleshooting Low Yield in 3-Hydroxyisonicotinic Acid Reactions
Welcome to the Technical Support Center for the synthesis of 3-Hydroxyisonicotinic Acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical solutions to improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most frequently discussed synthetic pathways for this compound are:
-
Diazotization of 3-Aminoisonicotinic Acid: This involves the conversion of the primary aromatic amine in 3-aminoisonicotinic acid to a diazonium salt, which is subsequently hydrolyzed to the hydroxyl group.
-
Hydrolysis of a Cyanopyridine Precursor: This route typically involves the hydrolysis of a substituted cyanopyridine, such as 3-cyano-4-hydroxypyridine or a related derivative, under acidic or basic conditions to yield the carboxylic acid.
Q2: I am experiencing a very low yield in my diazotization reaction of 3-aminoisonicotinic acid. What are the likely causes?
A2: Low yields in the diazotization of aminopyridines are common and can be attributed to several factors:
-
Instability of the Diazonium Salt: Pyridine-based diazonium salts are often less stable than their benzene-ring counterparts. Decomposition can occur if the temperature is not strictly controlled.
-
Side Reactions: The diazonium group can be replaced by other nucleophiles present in the reaction mixture, not just the desired hydroxyl group.
-
Incomplete Diazotization: The initial reaction to form the diazonium salt may not have gone to completion.
-
pH Control: The pH of the reaction medium is critical for both the formation and the subsequent reaction of the diazonium salt.
Q3: My hydrolysis of the cyanopyridine precursor is sluggish and gives a mixture of products. How can I improve this?
A3: Challenges in cyanopyridine hydrolysis often stem from the reaction conditions:
-
Incomplete Hydrolysis: The reaction may stop at the intermediate amide stage (3-carbamoyl-4-hydroxypyridine) without proceeding to the carboxylic acid.
-
Harsh Reaction Conditions: High temperatures and extreme pH can lead to decomposition of the starting material or the product.
-
Substrate Reactivity: The reactivity of the cyanopyridine is influenced by other substituents on the pyridine ring.
Troubleshooting Guides
Route 1: Diazotization of 3-Aminoisonicotinic Acid
Problem: Low yield of this compound.
This guide provides a systematic approach to troubleshooting low yields in this reaction.
| Parameter | Potential Issue | Recommended Action |
| Temperature | Diazonium salt decomposition | Maintain reaction temperature strictly between 0-5 °C during diazotization. |
| Reagent Quality | Incomplete reaction | Use fresh, high-purity sodium nitrite and acid. |
| Addition Rate | Localized high concentration of nitrous acid, leading to side reactions | Add the sodium nitrite solution dropwise with vigorous stirring. |
| Hydrolysis | Incomplete conversion of diazonium salt | After diazotization, slowly warm the reaction mixture and then heat to ensure complete hydrolysis. Optimal temperature and time may need to be determined empirically (e.g., 70-100 °C for 1-2 hours). |
| Purification | Product loss | Optimize the pH for precipitation and choose an appropriate recrystallization solvent. Water or ethanol-water mixtures are good starting points.[1] |
Route 2: Hydrolysis of Cyanopyridine Precursor
Problem: Incomplete reaction or formation of byproducts.
This guide provides a systematic approach to troubleshooting low yields in this reaction.
| Parameter | Potential Issue | Recommended Action |
| Reaction Time | Incomplete hydrolysis to the carboxylic acid | Increase the reaction time. Monitor the reaction by TLC or HPLC to determine the optimal duration. |
| Temperature | Sluggish reaction or decomposition | Screen a range of temperatures. For base-catalyzed hydrolysis, temperatures from 60-200 °C have been reported for related compounds.[2] |
| Reagent Concentration | Inefficient reaction | The ratio of base or acid to the cyanopyridine can be critical. A molar excess of the hydrolyzing agent is typically required.[2] |
| Workup | Product decomposition | Carefully neutralize the reaction mixture to the isoelectric point of this compound to induce precipitation. Avoid prolonged exposure to strong acid or base at high temperatures. |
Experimental Protocols
Note: The following protocols are adapted from general procedures for similar compounds, as specific literature for this compound is limited. Optimization may be required.
Protocol 1: Synthesis of this compound via Diazotization
This protocol is adapted from general methods for the diazotization of aminopyridines.[3][4]
Materials:
-
3-Aminoisonicotinic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
Procedure:
-
In a beaker, dissolve 3-aminoisonicotinic acid in a dilute solution of hydrochloric acid (e.g., 1 M HCl). Use a molar excess of HCl.
-
Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.
-
In a separate beaker, prepare a solution of sodium nitrite in cold deionized water (a slight molar excess compared to the starting amine).
-
Slowly add the sodium nitrite solution dropwise to the cold solution of 3-aminoisonicotinic acid, ensuring the temperature remains below 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30-60 minutes.
-
Slowly allow the reaction mixture to warm to room temperature.
-
Heat the solution to 70-100 °C for 1-2 hours to facilitate the hydrolysis of the diazonium salt. Monitor for the evolution of nitrogen gas.
-
Cool the solution to room temperature, and then place it in an ice bath to promote precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold deionized water.
-
Dry the product. For further purification, recrystallization from water or an ethanol-water mixture can be performed.[1]
Protocol 2: Synthesis of this compound via Hydrolysis
This protocol is based on general procedures for the hydrolysis of cyanopyridines.[2][5]
Materials:
-
3-Cyano-4-hydroxypyridine (or a suitable precursor)
-
Sodium Hydroxide (NaOH) or Sulfuric Acid (H₂SO₄)
-
Deionized Water
Procedure (Base-catalyzed):
-
In a round-bottom flask, dissolve the cyanopyridine precursor in an aqueous solution of sodium hydroxide (e.g., 2-4 M).
-
Heat the mixture to reflux (or a temperature between 100-150 °C) and monitor the reaction progress by TLC or HPLC. The reaction time can vary from a few hours to over 24 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the solution with a strong acid (e.g., HCl) to the isoelectric point of this compound to precipitate the product.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold deionized water and dry.
-
Recrystallize if necessary.
Procedure (Acid-catalyzed):
-
In a round-bottom flask, suspend the cyanopyridine precursor in an aqueous solution of a strong acid (e.g., 6 M H₂SO₄).
-
Heat the mixture to reflux and monitor the reaction progress.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the solution with a base (e.g., NaOH) to precipitate the product.
-
Follow steps 5-8 from the base-catalyzed procedure.
Data Presentation
Table 1: Influence of Reaction Conditions on Yield for Cyanopyridine Hydrolysis (Hypothetical Data for Illustration)
| Entry | Hydrolyzing Agent | Concentration | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOH | 2 M | 100 | 6 | 45 |
| 2 | NaOH | 2 M | 120 | 6 | 65 |
| 3 | NaOH | 4 M | 120 | 6 | 75 |
| 4 | H₂SO₄ | 6 M | 100 | 12 | 55 |
| 5 | H₂SO₄ | 6 M | 120 | 12 | 70 |
This table is for illustrative purposes to suggest how to tabulate experimental data for optimization.
Table 2: Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Aromatic protons on the pyridine ring, a broad signal for the hydroxyl proton, and a broad signal for the carboxylic acid proton. |
| ¹³C NMR | Signals for the carbon atoms of the pyridine ring, including the carbon bearing the hydroxyl group and the carboxylic acid carbon. |
| IR Spectroscopy | A broad O-H stretch from the carboxylic acid, another O-H stretch from the phenol, a C=O stretch from the carboxylic acid, and C=C/C=N stretches from the aromatic ring. |
Specific chemical shifts and peak positions should be compared to a reference standard or literature values if available.
References
Technical Support Center: Derivatization of 3-Hydroxyisonicotinic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the derivatization of 3-Hydroxyisonicotinic acid.
Introduction
This compound is a bifunctional molecule containing both a carboxylic acid and a phenolic hydroxyl group on a pyridine ring. This structure presents unique challenges in derivatization, as the reactivity of both functional groups must be considered to avoid the formation of unwanted side products. This guide addresses common issues encountered during esterification, amidation, and etherification of this compound and provides strategies for achieving selective derivatization.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in derivatizing this compound?
A1: The primary challenge is achieving chemoselectivity. Both the carboxylic acid and the hydroxyl group are reactive sites. Without careful control of reaction conditions and reagents, a mixture of products, including O-acylated, C-acylated (ester/amide), and di-substituted derivatives, can be formed. The pyridine nitrogen can also be a site for alkylation, further complicating the reaction outcome.
Q2: Can I selectively derivatize one functional group in the presence of the other without using protecting groups?
A2: Yes, to some extent. The carboxyl group is generally more acidic and can be esterified or amidated under conditions that do not significantly affect the phenolic hydroxyl group. For example, Fischer-Speier esterification using an alcohol in the presence of a catalytic amount of strong acid can favor ester formation. However, achieving high selectivity often requires careful optimization of reaction conditions.
Q3: What are the most common side reactions observed during the derivatization of this compound?
A3: Common side reactions include:
-
Di-substitution: Reaction at both the hydroxyl and carboxylic acid groups.
-
O-Acylation/O-Alkylation: Unwanted reaction at the hydroxyl group when targeting the carboxylic acid, or vice-versa.
-
N-Alkylation: Alkylation of the pyridine nitrogen, especially under basic conditions.
-
Decarboxylation: Loss of the carboxylic acid group as CO2, particularly at elevated temperatures.
-
Polymerization: Formation of polyester or polyamide chains through intermolecular reactions.
-
Formation of N-acyl-N,N'-dicyclohexylurea: When using carbodiimide coupling agents like DCC for amidation or esterification, this urea byproduct can be a major impurity.[1]
Troubleshooting Guides
Esterification Reactions
Problem: Low yield of the desired ester and formation of multiple products.
| Potential Cause | Troubleshooting Steps |
| Lack of Chemoselectivity | Optimize Reaction Conditions: - Temperature: Lowering the reaction temperature can often improve selectivity. - Catalyst: Use a milder acid catalyst or a Lewis acid. For Fischer esterification, use a catalytic amount of sulfuric acid or p-toluenesulfonic acid.[2] - Reaction Time: Monitor the reaction closely by TLC or LC-MS to stop it once the desired product is maximized. |
| Di-esterification | Protecting Group Strategy: Protect the hydroxyl group as a benzyl ether or a silyl ether before performing the esterification. The protecting group can be removed in a subsequent step. |
| Hydrolysis of Product | Anhydrous Conditions: Ensure all reagents and solvents are dry. Remove water formed during the reaction using a Dean-Stark trap or molecular sieves.[2] |
| Starting Material Degradation | Milder Reagents: If using highly reactive reagents like acyl chlorides, consider using coupling agents such as DCC/DMAP or EDC/HOBt for a milder reaction, though be mindful of urea byproduct formation.[1] |
DOT Diagram: Esterification Troubleshooting Workflow
References
Technical Support Center: Synthesis and Purification of 3-Hydroxyisonicotinic Acid
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the synthesis and purification of 3-Hydroxyisonicotinic Acid.
Troubleshooting and Optimization Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
Synthesis Phase
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield after reaction. | 1. Incomplete reaction. 2. Incorrect stoichiometry of reagents. 3. Reaction temperature too low or too high. 4. Degradation of starting material or product. | 1. Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). 2. Carefully re-check the molar equivalents of all starting materials and reagents. 3. Optimize the reaction temperature. For the hydrolysis of an ester precursor, ensure the temperature is sufficient for saponification without causing decomposition. 4. Ensure starting materials are pure and handle the reaction mixture under an inert atmosphere if sensitive to oxidation. |
| The reaction mixture is a dark, tarry substance. | 1. Reaction temperature was too high, leading to polymerization or decomposition. 2. Presence of impurities in starting materials. | 1. Repeat the reaction at a lower temperature and monitor carefully. 2. Purify starting materials before use. For example, distill liquid starting materials and recrystallize solid starting materials. |
| Formation of multiple products observed on TLC/HPLC. | 1. Side reactions are occurring. 2. The reaction is not selective. | 1. Adjust reaction conditions such as temperature, reaction time, and solvent to favor the desired product. 2. Consider using a more selective reagent or a different synthetic route. |
Purification Phase
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Product does not crystallize from the solution. | 1. The solution is not saturated (too much solvent was used). 2. The chosen solvent is not appropriate for recrystallization. 3. The presence of impurities is inhibiting crystallization. | 1. Concentrate the solution by carefully evaporating some of the solvent.[1] 2. Try adding a co-solvent (anti-solvent) to reduce the solubility of the product. Scratch the inside of the flask with a glass rod to induce crystallization.[1] 3. Attempt to purify the crude product by another method, such as column chromatography, before recrystallization. |
| The product "oils out" instead of crystallizing. | 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is supersaturated to a high degree. 3. Rapid cooling of the solution. | 1. Choose a lower-boiling point solvent. 2. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. 3. Ensure a slow cooling rate to allow for proper crystal lattice formation. |
| The purified product has a low melting point or a broad melting point range. | 1. The product is still impure. 2. The product is wet (contains residual solvent). | 1. Repeat the recrystallization process. Consider using a different solvent system. 2. Dry the product thoroughly under vacuum. |
| Colored impurities are present in the final product. | 1. The impurities are highly colored and co-crystallize with the product. | 1. During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration to remove the charcoal before cooling. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing this compound?
A common strategy involves the use of a precursor pyridine derivative that is subsequently modified. For instance, a plausible route is the hydrolysis of a corresponding ester, such as methyl 3-hydroxyisonicotinate. Another approach could involve the oxidation of 3-methyl-4-carboxypyridine.
Q2: What are the key parameters to control during the synthesis?
The critical parameters to control include reaction temperature, pH (especially during workup and purification), and the purity of starting materials. The order of addition of reagents can also significantly impact the outcome.
Q3: How can I monitor the progress of the reaction?
Reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] For TLC, a suitable mobile phase would be a mixture of a polar and a non-polar solvent, such as ethyl acetate and hexanes. The spots can be visualized under UV light.
Q4: What are the most common impurities I might encounter?
Common impurities can include unreacted starting materials, byproducts from side reactions (such as over-oxidation or incomplete hydrolysis), and residual solvents from the reaction or purification steps.
Q5: What is the best method for purifying crude this compound?
Recrystallization is a highly effective method for purifying solid organic compounds like this compound.[3] The choice of solvent is crucial for successful recrystallization.
Q6: How do I choose a suitable solvent for recrystallization?
An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[3] For this compound, which is a polar molecule, polar solvents should be tested. A 50% aqueous acetic acid solution has been shown to be effective for the recrystallization of a similar compound, 6-hydroxynicotinic acid.[4][5] Water, ethanol, or mixtures thereof are also good starting points for solubility tests.
Q7: My compound is soluble in a solvent at room temperature. Can I still use it for recrystallization?
If the compound is highly soluble at room temperature, that solvent alone is not suitable for single-solvent recrystallization. However, you can employ a two-solvent recrystallization method. This involves dissolving the compound in the "good" solvent and then adding a "poor" solvent (in which the compound is insoluble) dropwise until the solution becomes cloudy. The solution is then heated until it becomes clear again and allowed to cool slowly.[1]
Q8: How can I confirm the purity of my final product?
The purity of the final product can be assessed by several methods:
-
Melting Point Analysis: A sharp melting point close to the literature value (315°C) indicates high purity.[6]
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive technique to quantify the purity and detect trace impurities.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify any impurities with distinct signals.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₅NO₃ |
| Molecular Weight | 139.11 g/mol [6] |
| Melting Point | 315 °C[6] |
| Appearance | White to off-white crystalline powder |
| Purity (Commercial) | ≥98.0% (HPLC)[6] |
Table 2: Representative Recrystallization Solvent Screening Results
| Solvent | Solubility at Room Temperature | Solubility at Boiling Point | Suitability for Single-Solvent Recrystallization |
| Water | Sparingly soluble | Soluble | Good |
| Ethanol | Soluble | Very Soluble | Poor |
| Hexane | Insoluble | Insoluble | Unsuitable |
| Ethyl Acetate | Slightly Soluble | Soluble | Potentially Good |
| 50% Aq. Acetic Acid | Sparingly soluble | Soluble | Good[4][5] |
Table 3: Example of Purity Improvement via Recrystallization
| Purification Step | Purity (by HPLC) | Yield |
| Crude Product | 85% | - |
| After 1st Recrystallization (Water) | 97% | 75% |
| After 2nd Recrystallization (Water) | >99% | 60% (overall) |
Experimental Protocols
Protocol 1: Representative Synthesis of this compound via Hydrolysis
This protocol is a representative method based on the synthesis of structurally similar compounds.
Materials:
-
Methyl 3-hydroxyisonicotinate
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 3-hydroxyisonicotinate (1 equivalent) in a 1:1 mixture of ethanol and water.
-
Add a 10% aqueous solution of sodium hydroxide (2.5 equivalents) to the flask.
-
Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours. Monitor the reaction by TLC (e.g., 1:1 Hexane:Ethyl Acetate) until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature in an ice bath.
-
Slowly add concentrated hydrochloric acid dropwise with stirring to acidify the mixture to a pH of approximately 3-4. The product will precipitate out of the solution.
-
Collect the crude product by vacuum filtration and wash the solid with cold deionized water.
-
Dry the crude product in a vacuum oven.
Protocol 2: Purification of this compound by Recrystallization
Materials:
-
Crude this compound
-
Deionized water (or another suitable solvent identified from screening)
-
Activated charcoal (optional)
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of deionized water and heat the mixture on a hot plate with stirring.
-
Continue to add small portions of hot deionized water until the solid just dissolves.
-
(Optional) If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then bring it back to a boil for a few minutes.
-
(Optional) Perform a hot gravity filtration to remove the activated charcoal or any other insoluble impurities.
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold deionized water.
-
Dry the purified crystals in a vacuum oven to a constant weight.
Visualizations
Caption: Plausible synthesis pathway for this compound.
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for low product yield.
References
Technical Support Center: Chromatographic Separation of Hydroxypyridine Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the chromatographic separation of hydroxypyridine isomers. Due to the high structural similarity and physicochemical properties of these isomers, achieving baseline separation can be a significant analytical challenge.
Frequently Asked Questions (FAQs)
Q1: Why is the chromatographic separation of hydroxypyridine isomers so challenging?
The primary challenge in separating hydroxypyridine isomers (2-hydroxypyridine, 3-hydroxypyridine, and 4-hydroxypyridine) lies in their very similar physicochemical properties.[1] They share the same molecular weight and elemental composition, and often exhibit comparable polarity and pKa values. These subtle differences require highly selective chromatographic conditions to achieve adequate resolution.[1]
Q2: What are the most critical factors to consider when developing a separation method for hydroxypyridine isomers?
To achieve a successful separation, the following parameters are crucial and should be systematically optimized:
-
Stationary Phase Selection: Standard C18 columns may not provide sufficient selectivity. Specialized column chemistries that offer different separation mechanisms, such as phenyl, cyano, or mixed-mode phases, are often necessary to exploit subtle differences in isomer structure.[1][2]
-
Mobile Phase Composition: The choice of organic solvent (e.g., acetonitrile vs. methanol), the pH of the aqueous phase, and the type and concentration of any buffer can significantly impact the retention and selectivity of the separation.[1][3]
-
Column Temperature: Adjusting the column temperature can alter the thermodynamics of the separation, potentially improving peak shape and resolution.[1]
Q3: What is peak tailing and why is it a common problem when analyzing hydroxypyridine isomers?
Peak tailing is a distortion where the latter half of a chromatographic peak is broader than the front half. For basic compounds like hydroxypyridines, this is often caused by secondary interactions between the basic nitrogen atom of the analyte and acidic residual silanol groups on the surface of silica-based stationary phases.[1] This can lead to poor resolution and inaccurate quantification.
Q4: How can I improve the peak shape for my hydroxypyridine isomers?
Several strategies can be employed to reduce peak tailing:
-
Mobile Phase pH Adjustment: Operating at a low pH (e.g., 2.5-3.5) can suppress the ionization of residual silanols, minimizing their interaction with the basic analytes.[4]
-
Use of Mobile Phase Additives: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can block the active silanol sites. However, be aware that additives like TEA are not compatible with mass spectrometry (MS) detection.[1]
-
Column Selection: Employing modern, high-purity silica columns with end-capping or specialized stationary phases with low silanol activity can significantly reduce tailing.[1]
Q5: My retention times are not reproducible. What are the likely causes and solutions?
Irreproducible retention times can make peak identification and quantification unreliable. Common causes and their solutions include:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence, especially for gradient methods.[1]
-
Mobile Phase Preparation: Inconsistent mobile phase composition can lead to significant shifts in retention. Prepare mobile phases accurately, preferably by weight, and degas them thoroughly.[1]
-
Temperature Fluctuations: Use a column oven to maintain a stable temperature, as ambient temperature changes can affect retention times.[1]
-
Pump Performance: Inconsistent flow rates from the pump will lead to shifting retention times. Regular pump maintenance, including checking for leaks, is crucial.[1]
Troubleshooting Guides
Issue 1: Poor Resolution or Co-elution of Hydroxypyridine Isomers
Poor resolution, where peaks are not baseline separated, is a frequent challenge.
Troubleshooting Steps:
-
Optimize Mobile Phase Strength: In reversed-phase chromatography, decrease the percentage of the organic solvent to increase retention and potentially improve separation.
-
Change Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity of the separation due to their different solvent properties.
-
Adjust Mobile Phase pH: The ionization state of hydroxypyridine isomers is pH-dependent. Modifying the pH of the mobile phase can significantly alter their retention times and selectivity. A systematic pH scouting study is recommended.
-
Change Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry is a powerful tool. Consider columns with alternative selectivities such as:
-
Phenyl Phases: Offer π-π interactions that can be beneficial for aromatic compounds like hydroxypyridines.[1]
-
Fluorinated Phases (e.g., PFP): Provide alternative selectivity through dipole-dipole and ion-exchange interactions.
-
Mixed-Mode or HILIC Columns: These can offer unique retention mechanisms for polar and ionizable compounds.[2][5][6][7]
-
-
Modify Column Temperature: Investigate the effect of temperature on the separation. An increase in temperature can sometimes improve efficiency and alter selectivity.[1]
Issue 2: Peak Tailing
Asymmetrical peaks with a "tail" can compromise resolution and quantification.
Troubleshooting Steps:
-
Check for Column Overload: Dilute the sample and inject a smaller volume to see if peak shape improves.[1]
-
Optimize Mobile Phase pH: Lower the mobile phase pH to below 4 to protonate residual silanol groups and reduce secondary interactions.[4]
-
Use a High-Purity, End-Capped Column: Modern columns are designed to minimize silanol interactions.
-
Add a Competing Base (for non-MS applications): A small concentration of an amine modifier like triethylamine (TEA) can mask active silanol sites.
-
Ensure Sample Solvent is Compatible: Dissolve the sample in the initial mobile phase whenever possible. A stronger sample solvent can cause peak distortion.[1]
Data Presentation
Due to the limited availability of direct quantitative data for the separation of 2-, 3-, and 4-hydroxypyridine isomers in publicly accessible literature, the following tables provide a qualitative comparison and expected performance based on the principles of chromatography for basic compounds. For quantitative examples, data for the closely related aminopyridine isomers are presented as a reference.
Table 1: Qualitative Comparison of Stationary Phases for Hydroxypyridine Isomer Separation
| Stationary Phase | Primary Interaction Mechanism(s) | Expected Selectivity for Hydroxypyridine Isomers | Potential for Peak Tailing |
| C18 | Hydrophobic | Low to moderate; may not resolve all isomers. | High, due to silanol interactions. |
| Phenyl-Hexyl | Hydrophobic, π-π interactions | Moderate to high; π-π interactions can differentiate aromatic ring systems. | Moderate; depends on end-capping. |
| Pentafluorophenyl (PFP) | Hydrophobic, π-π, dipole-dipole, ion-exchange | High; multiple interaction modes provide unique selectivity. | Low to moderate. |
| Mixed-Mode | Hydrophobic, ion-exchange, and/or HILIC | High; tunable selectivity by adjusting mobile phase ionic strength and pH.[2] | Low; often designed to minimize silanol effects. |
| HILIC | Hydrophilic partitioning, ion-exchange | High; suitable for these polar compounds, offering orthogonal selectivity to reversed-phase.[6][7] | Low to moderate; depends on the specific HILIC chemistry. |
Table 2: Representative Quantitative Data for Aminopyridine Isomer Separation on a Mixed-Mode Column
The following data for aminopyridine isomers is provided as a representative example due to the lack of specific quantitative data for hydroxypyridine isomers.
| Compound | Retention Time (min) |
| Pyridine | 2.5 |
| 2-Aminopyridine | 3.2 |
| 3-Aminopyridine | 4.1 |
| 4-Aminopyridine | 5.5 |
Conditions: Amaze HD column (3.2 x 150 mm); Mobile Phase: MeCN/MeOH (60/40) with 0.2% HCOOH and 0.25% AmFm; Flow Rate: 1.0 mL/min; Detection: UV 275 nm.[8]
Experimental Protocols
The following protocols are provided as starting points for method development for the separation of hydroxypyridine isomers. Optimization will be required based on the specific instrumentation and analytical goals.
Protocol 1: Reversed-Phase HPLC Method Development
This protocol outlines a systematic approach to developing a reversed-phase HPLC method.
-
Initial Column and Mobile Phase Selection:
-
Column: Start with a Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Detector: UV at 254 nm and 275 nm.
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
-
Scouting Gradient:
-
Run a broad linear gradient from 5% to 95% B over 15 minutes to determine the approximate elution conditions of the isomers.
-
-
Method Optimization:
-
Based on the scouting run, design a shallower gradient around the elution time of the isomers to improve resolution.
-
If co-elution persists, switch the organic modifier to methanol (Mobile Phase B) and repeat the scouting and optimization steps.
-
Systematically evaluate the effect of mobile phase pH by preparing Mobile Phase A with different buffers (e.g., 10 mM ammonium acetate at pH 4.5, 10 mM ammonium formate at pH 3.5).
-
Protocol 2: Mixed-Mode/HILIC Method
This protocol is for a mixed-mode or HILIC approach, which can provide better retention and selectivity for these polar compounds.
-
Column and Mobile Phase Selection:
-
Column: Use a mixed-mode column with both reversed-phase and cation-exchange characteristics, or a HILIC column.[2][6][7]
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Detector: UV at 254 nm and 275 nm (or MS-compatible detection).
-
Column Temperature: 35 °C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 2 µL.
-
-
Isocratic or Gradient Elution:
-
For HILIC, start with a high percentage of organic solvent (e.g., 90% B) and run an isocratic method. Adjust the percentage of B to optimize retention.
-
For mixed-mode, a gradient similar to the reversed-phase method can be employed, but the selectivity can be further tuned by adjusting the buffer concentration in Mobile Phase A.
-
References
- 1. benchchem.com [benchchem.com]
- 2. helixchrom.com [helixchrom.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. biotage.com [biotage.com]
- 5. Mixed-Mode Hydrophilic Interactions/Reversed-Phase Retention Mechanism in Thin-Layer Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sielc.com [sielc.com]
- 7. helixchrom.com [helixchrom.com]
- 8. benchchem.com [benchchem.com]
Preventing degradation of 3-Hydroxyisonicotinic acid during storage
Welcome to the technical support center for 3-Hydroxyisonicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing its degradation during storage and to offer troubleshooting assistance for related experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored in a cool, dry, and dark place. One supplier suggests a shelf life of 730 days under appropriate storage conditions. For maximum stability, it is recommended to store the compound at -20°C in a tightly sealed container to protect it from moisture and light.
Q2: How should I store solutions of this compound?
A2: Solutions of this compound are more susceptible to degradation than the solid form. It is advisable to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution at 2-8°C for no longer than 24 hours, protected from light. For longer-term storage, aliquoting and freezing at -20°C or -80°C is recommended to minimize freeze-thaw cycles. The stability in various solvents can differ, so it is best to validate storage conditions for your specific application.
Q3: I've noticed a color change in my solid this compound upon storage. What does this indicate?
A3: A color change, such as yellowing or browning, of the typically white to off-white powder can be an indicator of degradation. This is often due to oxidation or exposure to light. If a color change is observed, it is recommended to verify the purity of the compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.
Q4: My this compound is not dissolving as expected. Could this be related to degradation?
A4: Yes, issues with solubility can be a sign of degradation. Degradation products may be less soluble in the intended solvent, or cross-reaction products could have formed. It is crucial to use a high-purity solvent and to ensure the compound has been stored correctly. If solubility issues persist, it is advisable to test the purity of the material.
Q5: What are the likely degradation pathways for this compound?
A5: Based on the chemical structure of this compound, a hydroxypyridine carboxylic acid, the most probable degradation pathways include:
-
Oxidation: The pyridine ring and the hydroxyl group are susceptible to oxidation, which can be accelerated by exposure to air, light, and trace metal ions.
-
Photodegradation: Exposure to UV or visible light can induce degradation.
-
Hydrolysis: While generally stable, under extreme pH conditions (strong acid or base) and elevated temperatures, the carboxylic acid group could potentially undergo reactions, though the aromatic ring makes it relatively stable to hydrolysis.
-
Decarboxylation: At elevated temperatures, decarboxylation (loss of CO2) might occur.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Discoloration of Solid Compound | Oxidation, photodegradation, or contamination. | Store in a tightly sealed, amber vial under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C). Verify purity by HPLC and consider repurification if necessary. |
| Poor Solubility | Formation of insoluble degradation products or use of an inappropriate solvent. | Ensure the use of high-purity, anhydrous solvents. Prepare solutions fresh. If degradation is suspected, confirm the purity of the starting material. |
| Inconsistent Experimental Results | Degradation of the compound in solution during the experiment. | Prepare fresh solutions for each experiment. Protect solutions from light and maintain them at a low temperature when not in use. Include a stability check of the compound in the experimental solvent as part of method development. |
| Appearance of Unexpected Peaks in Chromatogram | Presence of degradation products. | Conduct forced degradation studies to identify potential degradation products and ensure your analytical method is stability-indicating. |
Stability Under Forced Degradation Conditions
| Stress Condition | Typical Conditions | Expected Degradation | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | Low to Moderate | Hydroxylated or ring-opened products under harsh conditions. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h | Low to Moderate | Ring-opened products, potential for salt formation. |
| Oxidation | 3% H₂O₂ at room temperature for 24h | Moderate to High | N-oxides, further hydroxylated species. |
| Thermal Degradation | 105°C for 48h (solid) | Low to Moderate | Decarboxylation products, dimers. |
| Photodegradation | UV light (254 nm) and visible light for 24h | Moderate to High | Photodimers, ring cleavage products. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization will be required for specific instrumentation and applications.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes, then hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 230 nm and 275 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B) to a concentration of 1 mg/mL.
2. Validation of the Method: The method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness.
Protocol 2: Forced Degradation Study
1. Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or water/acetonitrile mixture).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation (Solution): Heat the stock solution at 60°C for 24 hours.
-
Thermal Degradation (Solid): Place the solid compound in an oven at 105°C for 48 hours. Then, prepare a 1 mg/mL solution.
-
Photodegradation: Expose the stock solution in a quartz cuvette to UV light (254 nm) and visible light for 24 hours. Keep a control sample wrapped in aluminum foil.
3. Analysis: Analyze all stressed samples, along with a control sample (unstressed), using the validated stability-indicating HPLC method.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for storage issues.
Caption: Experimental workflow for stability assessment.
Resolving peak tailing in HPLC analysis of 3-Hydroxyisonicotinic acid
Technical Support Center: 3-Hydroxyisonicotinic Acid HPLC Analysis
This technical support center provides troubleshooting guidance for resolving peak tailing issues encountered during the HPLC analysis of this compound.
Troubleshooting Guide: Resolving Peak Tailing
Peak tailing is a common issue in HPLC that can compromise the accuracy and precision of quantification. This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound.
Initial Assessment:
Before making any changes to your method, it's crucial to determine if the tailing is a chemical or a physical problem.
-
Recommendation: Inject a neutral, non-polar compound (e.g., toluene or naphthalene) under the same chromatographic conditions.
-
Interpretation:
-
If the neutral compound's peak also tails, the issue is likely physical (e.g., a column void or system dead volume).
-
If the neutral compound's peak is symmetrical, the problem is likely chemical and related to secondary interactions between this compound and the stationary phase.[1]
-
Chemical-Related Peak Tailing
Chemical-related peak tailing for this compound often stems from its polar and acidic nature, leading to undesirable secondary interactions with the stationary phase.
1.1. Secondary Interactions with Residual Silanols
Residual silanol groups (-Si-OH) on the surface of silica-based stationary phases are a primary cause of peak tailing for polar analytes like this compound.[2][3][4][5][6] These interactions introduce a secondary, stronger retention mechanism that delays the elution of a portion of the analyte molecules, resulting in a tailed peak.
-
Solution 1: Adjust Mobile Phase pH: this compound is an acidic compound. By lowering the mobile phase pH to at least 2 pH units below the analyte's pKa, the ionization of both the analyte and the surface silanols is suppressed.[4][7][8][9][10] This minimizes ionic interactions and improves peak shape.
-
Experimental Protocol: Prepare a mobile phase with a pH of 2.5-3.0 using a suitable buffer (e.g., phosphate or formate). Ensure the buffer concentration is sufficient (typically 10-25 mM) to maintain a stable pH.[11]
-
-
Solution 2: Use a Highly Deactivated (End-capped) Column: Modern, high-purity silica columns are "end-capped" to block a significant portion of the residual silanol groups, reducing the potential for secondary interactions.[6][7]
-
Solution 3: Employ Mobile Phase Additives: Historically, a competing base like triethylamine (TEA) was added to the mobile phase to mask the active silanol sites.[2][11] However, with modern columns, this is often unnecessary.
1.2. Metal Chelation
The structure of this compound contains functional groups that can chelate with metal ions. Trace metal contamination in the silica matrix of the column, stainless steel components of the HPLC system (tubing, frits), or the sample itself can lead to strong interactions and severe peak tailing.[2][3][12][13]
-
Solution: Use a Metal-Deactivated Column or Add a Chelating Agent: Some columns are specifically designed to be metal-free or have surfaces that passivate against metal interactions. Alternatively, adding a weak chelating agent like EDTA to the mobile phase can help to sequester metal ions and improve peak shape.
Physical-Related Peak Tailing
If you've determined the issue is physical, the following steps can help identify and resolve the problem.
2.1. Column Issues
-
Problem: Column contamination, bed deformation (voids), or a blocked frit can all lead to peak tailing.[3][6]
-
Troubleshooting:
-
2.2. Extra-Column Effects
-
Problem: Excessive dead volume in the HPLC system can cause band broadening and peak tailing. This can arise from using tubing with a large internal diameter, poorly made connections, or a large volume detector flow cell.[3][7]
-
Troubleshooting:
-
Check all fittings and tubing: Ensure all connections are secure and that the narrowest possible internal diameter tubing is used, keeping the length to a minimum.
-
Optimize detector settings: If adjustable, reduce the detector's time constant.[14]
-
-
2.3. Sample Overload and Solvent Mismatch
-
Problem: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak distortion.[3][6] Using a sample solvent that is significantly stronger than the mobile phase can also cause peak shape issues.[3]
-
Troubleshooting:
-
Reduce injection volume or dilute the sample: This will prevent column overload.
-
Match sample solvent to mobile phase: Ideally, the sample should be dissolved in the initial mobile phase.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for this compound?
A1: The most frequent cause is secondary interactions between the polar functional groups of this compound and active residual silanol groups on the silica-based stationary phase.[2][3][4][5][6] These interactions create a secondary, undesirable retention mechanism.
Q2: How does mobile phase pH affect the peak shape of this compound?
A2: The mobile phase pH is a critical parameter. Since this compound is an acidic compound, a mobile phase pH close to its pKa will result in the co-existence of both ionized and non-ionized forms, leading to peak broadening or tailing.[7][10] To ensure a sharp, symmetrical peak, it is recommended to adjust the mobile phase pH to be at least 2 units below the pKa of this compound, keeping it in a single, non-ionized state.[8][9]
Q3: Could metal contamination be causing my peak tailing?
A3: Yes, this is a possibility. This compound has functional groups that can chelate with metal ions. If there is trace metal contamination in your column's silica, system components (like frits and tubing), or your sample, it can lead to significant peak tailing.[2][3][12][13]
Q4: I've tried adjusting the mobile phase pH, but the peak is still tailing. What should I try next?
A4: If pH adjustment doesn't solve the problem, consider the following:
-
Column Health: The column may be old, contaminated, or have developed a void. Try flushing the column or replacing it.[6][14]
-
Column Chemistry: You may be using a column with high silanol activity. Switching to a modern, high-purity, end-capped column can significantly improve peak shape.[6][7]
-
System Issues: Check for extra-column dead volume in your system's tubing and connections.[3][7]
Q5: What type of column is best for analyzing this compound?
A5: A high-purity, end-capped C18 column is a good starting point. These columns have a reduced number of active silanol sites, which minimizes the secondary interactions that cause peak tailing for polar compounds.[6][7] For particularly challenging separations, a polar-embedded or polar-endcapped phase could also be considered.
Data Presentation
Table 1: Recommended Starting HPLC Parameters for this compound
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | High-purity, end-capped C18 (e.g., <5 µm) | Minimizes silanol interactions. |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | Suppresses ionization of the analyte and silanols. |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier for elution. |
| Buffer Concentration | 10-25 mM | Ensures stable pH.[11] |
| Column Temperature | 30-40 °C | Improves efficiency and can reduce peak tailing. |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID column) | Standard flow rate. |
| Injection Volume | 5-10 µL | Avoids column overload. |
| Sample Solvent | Initial Mobile Phase Composition | Prevents peak distortion due to solvent mismatch.[3] |
Experimental Protocols
Protocol 1: Preparation of 0.1% Formic Acid Mobile Phase (pH ~2.7)
-
Measure 999 mL of HPLC-grade water into a 1 L volumetric flask.
-
Carefully add 1 mL of formic acid to the water.
-
Mix the solution thoroughly.
-
Filter the mobile phase through a 0.45 µm filter before use.
-
Degas the mobile phase using an appropriate method (e.g., sonication or vacuum degassing).
Visualizations
Caption: Troubleshooting workflow for resolving peak tailing.
References
- 1. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. it.restek.com [it.restek.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromtech.com [chromtech.com]
- 8. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 9. pharmagrowthhub.com [pharmagrowthhub.com]
- 10. moravek.com [moravek.com]
- 11. hplc.eu [hplc.eu]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. uhplcs.com [uhplcs.com]
Matrix effects in the mass spectrometry of 3-Hydroxyisonicotinic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the mass spectrometry of 3-Hydroxyisonicotinic acid (3-HINA).
Troubleshooting Guide
This guide is designed to help researchers identify and resolve common issues related to matrix effects during the LC-MS/MS analysis of 3-HINA.
Q1: My 3-HINA signal intensity is low and inconsistent when analyzing plasma samples, but the signal is strong and stable for my standards in neat solvent. What could be the cause?
A1: This is a classic sign of ion suppression , a major type of matrix effect. Endogenous components in your plasma sample, such as phospholipids or salts, are likely co-eluting with 3-HINA and competing with it for ionization in the mass spectrometer's source. This reduces the number of 3-HINA ions that reach the detector, leading to a suppressed and variable signal.
Q2: How can I confirm that ion suppression is affecting my 3-HINA analysis?
A2: You can perform a post-extraction spike experiment . This involves comparing the peak area of 3-HINA in a clean solvent to the peak area of 3-HINA spiked into an extracted blank matrix sample (e.g., plasma that has undergone your sample preparation procedure). A significantly lower peak area in the matrix sample confirms ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in the context of 3-HINA analysis?
A1: A matrix effect is the alteration of the ionization efficiency of 3-HINA by co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] This can manifest as either ion suppression (decreased signal) or, less commonly, ion enhancement (increased signal), leading to inaccurate and imprecise quantification.
Q2: Why is this compound prone to matrix effects?
A2: As a small, polar, and acidic molecule, 3-HINA can be challenging to separate from other polar endogenous compounds found in biological matrices. These matrix components can interfere with the electrospray ionization (ESI) process, which is commonly used for the analysis of such molecules and is particularly susceptible to ion suppression.
Q3: What are the most common sources of matrix effects in biological samples for 3-HINA analysis?
A3: The most common sources include:
-
Phospholipids: Abundant in plasma and serum, they are a primary cause of ion suppression.
-
Salts: High concentrations of salts from buffers or the biological matrix itself can reduce ionization efficiency.
-
Endogenous Metabolites: Other small, polar molecules in the sample can co-elute with 3-HINA and compete for ionization.
Q4: Can I use a standard calibration curve prepared in solvent to quantify 3-HINA in a biological matrix?
A4: It is not recommended. Due to potential matrix effects, a calibration curve in a neat solvent will likely not reflect the true ionization behavior of 3-HINA in the complex biological matrix. This can lead to significant underestimation or overestimation of the actual concentration. It is best practice to use a matrix-matched calibration curve or a stable isotope-labeled internal standard.
Q5: What is the most effective way to compensate for matrix effects?
A5: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) of 3-HINA (e.g., d3-3-Hydroxyisonicotinic acid). A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. By using the peak area ratio of the analyte to the SIL-IS, the matrix effect can be effectively normalized, leading to accurate quantification.
Experimental Protocols
Below are detailed methodologies for key experiments related to the assessment and mitigation of matrix effects for 3-HINA.
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike Method
This protocol allows for the quantitative determination of ion suppression or enhancement.
-
Preparation of Solutions:
-
Solution A (Neat Solution): Prepare a solution of 3-HINA in your initial mobile phase or reconstitution solvent at a known concentration (e.g., 100 ng/mL).
-
Solution B (Post-Spike in Matrix):
-
Take a blank biological matrix sample (e.g., 100 µL of human plasma) that does not contain 3-HINA.
-
Perform your entire sample preparation procedure (e.g., protein precipitation, LLE, or SPE).
-
After the final evaporation step, reconstitute the extract with a known volume of a 3-HINA solution to achieve the same final concentration as Solution A (e.g., 100 ng/mL).
-
-
-
LC-MS/MS Analysis:
-
Inject equal volumes of Solution A and Solution B into the LC-MS/MS system.
-
Analyze at least three replicates for each solution.
-
-
Calculation of Matrix Effect (ME):
-
Calculate the average peak area for 3-HINA from both Solution A (Area_neat) and Solution B (Area_matrix).
-
The matrix effect is calculated using the following formula: ME (%) = (Area_matrix / Area_neat) * 100
-
Interpretation:
-
ME < 100% indicates ion suppression.
-
ME > 100% indicates ion enhancement.
-
ME = 100% indicates no matrix effect.
-
-
Protocol 2: Sample Preparation of Plasma using Liquid-Liquid Extraction (LLE) to Minimize Matrix Effects
This protocol is adapted from a method for nicotinic acid, a structural isomer of 3-HINA, and is designed to remove phospholipids and other interferences.
-
Sample Preparation:
-
To 250 µL of human plasma in a microcentrifuge tube, add your internal standard solution.
-
Acidify the plasma by adding 25 µL of 1M HCl. Vortex for 10 seconds.
-
Add 1 mL of methyl-t-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
-
Extraction:
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer (MTBE) to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the MTBE to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of your mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
-
Protocol 3: Sample Preparation of Plasma using Protein Precipitation (PPT)
This is a simpler but potentially less clean method compared to LLE or SPE.
-
Sample Preparation:
-
To 100 µL of plasma in a microcentrifuge tube, add your internal standard solution.
-
Add 200 µL of cold acetonitrile.
-
Vortex vigorously for 1 minute to precipitate the proteins.
-
-
Centrifugation:
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube.
-
-
Evaporation and Reconstitution (Optional but Recommended):
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of your mobile phase.
-
Transfer to an autosampler vial for injection.
-
Quantitative Data on Matrix Effects
The following table summarizes matrix effect data for nicotinic acid, a structural isomer of this compound. Due to their similar chemical properties, these values can serve as a reasonable estimate for the expected matrix effects for 3-HINA under similar experimental conditions.
| Analyte | Matrix | Sample Preparation Method | Matrix Effect (%) | Ionization Mode | Reference |
| Nicotinic Acid | Human Plasma | Liquid-Liquid Extraction (acidified with HCl, extracted with MTBE) | 2.5% (Suppression) | ESI+ | [3] |
| Nicotinic Acid | Rat Plasma | Protein Precipitation (with acetonitrile) | Not Significant | ESI+ | [4] |
Note: The degree of matrix effect is highly dependent on the specific sample preparation method, chromatographic conditions, and the individual biological sample. It is crucial to assess the matrix effect for your specific assay.
Visualizations
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ion suppression correction and normalization for non-targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apps.thermoscientific.com [apps.thermoscientific.com]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Crystallization of 3-Hydroxyisonicotinic Acid for High Purity
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the crystallization of 3-Hydroxyisonicotinic acid. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges and enhance crystal purity and yield.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the crystallization of this compound in a question-and-answer format.
Q1: No crystals are forming, even after cooling the solution.
A1: This issue, known as a failure to nucleate, can arise from several factors:
-
Insufficient Supersaturation: The concentration of this compound in the solvent may be too low.
-
High Purity of the Compound: Very pure compounds sometimes exhibit a higher barrier to nucleation.
-
Inappropriate Solvent: The chosen solvent may be too effective at solvating the molecule, preventing it from organizing into a crystal lattice.
Troubleshooting Steps:
-
Induce Nucleation: Try scratching the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: Introduce a tiny, pure crystal of this compound (a seed crystal) into the solution. This provides a template for crystal growth.
-
Increase Concentration: Slowly evaporate some of the solvent to increase the concentration of the solute.
-
Reduce Temperature: Further cool the solution in an ice bath or refrigerator to decrease solubility and promote nucleation.
-
Change Solvent System: If the above methods fail, consider using a different solvent in which this compound is less soluble, or use an anti-solvent addition method.
Q2: The crystals are very small, appearing as a fine powder.
A2: The formation of very small crystals is typically due to rapid nucleation, where many crystals form simultaneously and have limited opportunity to grow large.
Troubleshooting Steps:
-
Slow Down Cooling: Allow the solution to cool to room temperature more slowly. Insulating the flask with a cloth or placing it in a Dewar flask can help.
-
Reduce Supersaturation: Use a slightly larger volume of solvent to dissolve the compound initially. This will lower the degree of supersaturation upon cooling.
-
Stirring: Gentle agitation can sometimes promote the growth of larger crystals by keeping smaller crystals suspended and allowing for redissolution and deposition onto larger crystals (Ostwald ripening). However, vigorous stirring can lead to secondary nucleation and smaller crystals.
Q3: An oil has formed instead of solid crystals ("oiling out").
A3: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is highly supersaturated, and the boiling point of the solvent is higher than the melting point of the solute.
Troubleshooting Steps:
-
Re-dissolve and Dilute: Heat the solution until the oil redissolves completely. Add a small amount of additional solvent to reduce the supersaturation.
-
Slow Cooling: Allow the solution to cool very slowly to give the molecules time to arrange into a crystal lattice.
-
Change Solvent: Select a solvent with a lower boiling point or one in which this compound is less soluble.
Q4: The crystal yield is low.
A4: A low yield indicates that a significant amount of the compound remains in the mother liquor.
Troubleshooting Steps:
-
Maximize Precipitation: Ensure the solution has been cooled for a sufficient amount of time at the lowest practical temperature (e.g., in an ice bath or refrigerator).
-
Reduce the Amount of Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the compound.
-
Solvent Evaporation: Carefully evaporate some of the solvent from the mother liquor to obtain a second crop of crystals. Note that this second crop may be less pure.
-
Anti-solvent Addition: If using a soluble solvent, consider adding an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution to induce further precipitation.
Frequently Asked Questions (FAQs)
Q: What is the best solvent for crystallizing this compound?
A: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at lower temperatures. Based on available data, this compound is soluble in methanol and slightly soluble in water.[1][2] Therefore, a mixed solvent system, such as methanol-water or ethanol-water, or crystallization from a hot aqueous solution could be effective. Experimental screening of various solvents is recommended to find the optimal system for your specific purity requirements.
Q: How does pH affect the crystallization of this compound?
A: this compound is an amphoteric molecule, containing both an acidic carboxylic acid group and a basic pyridine ring. Therefore, its solubility is highly pH-dependent. At very low pH, the pyridine nitrogen will be protonated, and at high pH, the carboxylic acid will be deprotonated, both increasing solubility in aqueous solutions. Crystallization is often most effective near the isoelectric point, where the molecule is in its zwitterionic form and has minimum solubility. Precise pH control can be a powerful tool to induce crystallization and control crystal morphology.
Q: Can this compound form different crystal structures (polymorphs)?
A: While there are no specific experimental studies confirming polymorphism for this compound in the reviewed literature, it is a phenomenon observed in structurally related molecules like 4-hydroxynicotinic acid and 3-chloroisonicotinic acid. Polymorphism can be influenced by factors such as the solvent used for crystallization, the rate of cooling, and the presence of additives. It is advisable to characterize the resulting crystals using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to check for polymorphism, as different polymorphs can have different physical properties, including solubility and stability.
Q: How can additives be used to improve crystallization?
A: Additives can be used to control crystal size, habit (shape), and in some cases, the polymorphic form.
-
Polymers: Small amounts of polymers like polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG) can act as crystal growth inhibitors, sometimes leading to smaller, more uniform crystals.
-
Surfactants: Surfactants can influence the nucleation and growth rates of crystals.[3][4] Their effect can be complex and may either promote or inhibit crystallization depending on the specific surfactant and system.[4]
-
Structurally related molecules: Impurities or intentionally added molecules with similar structures can sometimes inhibit or alter crystal growth by adsorbing to the crystal surfaces.
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
| Methanol | Soluble | [1][2] |
| Water | Slightly Soluble | [1][2] |
Experimental Protocols
Protocol 1: Cooling Crystallization from an Aqueous Solution
This protocol describes a standard method for purifying this compound by cooling crystallization from water.
-
Dissolution: In a suitable Erlenmeyer flask, add the crude this compound to a minimal amount of deionized water.
-
Heating: Gently heat the suspension on a hot plate with stirring. Add small portions of hot deionized water until the solid completely dissolves. Avoid adding an excessive amount of solvent to ensure a good yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and flask to remove them.
-
Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.
-
Crystal Growth: Allow the solution to stand undisturbed for several hours to allow for the growth of well-formed crystals.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature or by air drying.
Protocol 2: Anti-Solvent Crystallization
This method is useful when a suitable single solvent for cooling crystallization cannot be found.
-
Dissolution: Dissolve the crude this compound in a minimum amount of a "good" solvent at room temperature (e.g., methanol, in which it is soluble).
-
Anti-Solvent Addition: Slowly add a "poor" solvent (an anti-solvent, e.g., water, in which it is only slightly soluble) dropwise to the stirred solution.
-
Induce Precipitation: Continue adding the anti-solvent until the solution becomes slightly turbid, indicating the onset of precipitation.
-
Crystal Growth: Stop the addition of the anti-solvent and allow the solution to stand undisturbed for several hours to allow for crystal growth.
-
Completion of Precipitation: If desired, add a small additional amount of the anti-solvent to maximize the yield.
-
Isolation, Washing, and Drying: Follow steps 7-9 from Protocol 1, using the appropriate solvent mixture for washing.
Visualizations
References
- 1. 3-HYDROXY-4-PYRIDINECARBOXYLIC ACID | 10128-71-9 [chemicalbook.com]
- 2. chemwhat.com [chemwhat.com]
- 3. Surfactants Accelerate Crystallization of Amorphous Nifedipine by Similar Enhancement of Nucleation and Growth Independent of Hydrophilic-Lipophilic Balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the Role of Surfactants in Enhancing Drug Release from Amorphous Solid Dispersions at Higher Drug Loadings - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Reactivity of 3-Hydroxyisonicotinic Acid and 2-Hydroxyisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 3-Hydroxyisonicotinic acid and 2-Hydroxyisonicotinic acid. By presenting available experimental data and theoretical insights, this document aims to assist researchers in selecting the appropriate isomer for their specific synthetic and drug discovery applications.
Introduction
This compound and 2-Hydroxyisonicotinic acid are structural isomers of pyridine carboxylic acid, a scaffold of significant interest in medicinal chemistry. The position of the hydroxyl group profoundly influences the electronic properties and, consequently, the chemical reactivity of the carboxylic acid functionality and the pyridine ring. Understanding these differences is crucial for predicting reaction outcomes and designing efficient synthetic routes. 3-Hydroxy-4-pyridinecarboxylic acid is a key intermediate in the synthesis of various pharmaceuticals, including agents with antituberculosis activity and chelating agents.[1]
| Compound | Structure |
| This compound | ![]() |
| 2-Hydroxyisonicotinic acid | ![]() |
Physicochemical Properties
A summary of the key physicochemical properties of the two isomers is presented below. These properties can influence their solubility, handling, and reaction conditions.
| Property | This compound | 2-Hydroxyisonicotinic Acid |
| Molecular Formula | C₆H₅NO₃ | C₆H₅NO₃ |
| Molecular Weight | 139.11 g/mol | 139.11 g/mol |
| CAS Number | 10128-71-9 | 22282-72-0 |
| Melting Point | 317-319 °C (dec.) | ~300 °C (dec.) |
| Appearance | Colorless to light yellow crystalline powder | White to off-white powder |
| Solubility | Soluble in methanol, slightly soluble in water[2] | Data not readily available |
Tautomerism: A Key Structural Difference
A critical factor influencing the reactivity of these isomers is their tautomeric equilibrium. Hydroxypyridines can exist in equilibrium with their pyridone tautomers.
-
This compound predominantly exists in the hydroxy form.
-
2-Hydroxyisonicotinic acid , in the solid state, has been shown to exist as its pyridone tautomer , 2-oxo-1,2-dihydropyridine-4-carboxylic acid. This tautomerism significantly impacts the electronic nature of the ring and the adjacent carboxylic acid group.
The prevalence of the 4-pyridone tautomer in aqueous solution is a key factor in understanding the acidity of 4-hydroxypyridine derivatives.[3]
Comparative Reactivity
The differential placement of the electron-donating hydroxyl group and the potential for tautomerism in the 2-hydroxy isomer lead to distinct reactivity profiles.
Acidity (pKa)
Reactivity of the Carboxylic Acid Group
The primary reactions of the carboxylic acid group are esterification and amidation. The rate of these reactions is influenced by the electrophilicity of the carbonyl carbon.
-
This compound: The hydroxyl group at the meta position to the carboxylic acid has a moderate electron-donating effect through resonance, which may slightly decrease the electrophilicity of the carbonyl carbon compared to unsubstituted isonicotinic acid.
-
2-Hydroxyisonicotinic Acid (in its pyridone tautomer): The pyridone ring has a more complex electronic influence. The presence of the carbonyl group within the ring can withdraw electron density, potentially increasing the electrophilicity of the carboxylic acid's carbonyl carbon and making it more susceptible to nucleophilic attack.
Experimental Data Summary (Qualitative):
Direct kinetic studies comparing the esterification and amidation rates of these two specific isomers are not extensively reported. However, general principles of electronic effects on pyridine ring systems can be applied for a predictive comparison.
| Reaction | This compound | 2-Hydroxyisonicotinic Acid | Supporting Rationale |
| Esterification | Expected to undergo standard acid-catalyzed esterification. | The pyridone tautomer may exhibit enhanced reactivity due to increased electrophilicity of the carbonyl carbon. | The electron-withdrawing character of the pyridone ring in the 2-hydroxy isomer likely enhances the reactivity of the carboxylic acid group towards nucleophiles. |
| Amidation | Can be converted to amides using standard coupling agents or by activation to the acid chloride. | Similar to esterification, the pyridone tautomer may facilitate amidation. | The principles governing nucleophilic acyl substitution suggest that a more electrophilic carbonyl carbon will lead to faster reaction rates. |
Reactivity of the Pyridine Ring
The pyridine ring can undergo electrophilic and nucleophilic aromatic substitution reactions. The position of the hydroxyl group plays a crucial role as a directing group.
-
This compound: The hydroxyl group is an activating, ortho, para-director.[6] Therefore, electrophilic substitution would be directed to the 2 and 6 positions.
-
2-Hydroxyisonicotinic Acid (in its pyridone tautomer): The pyridone ring is generally less susceptible to electrophilic aromatic substitution than a simple pyridine ring due to the presence of the electron-withdrawing carbonyl group. The directing effects will be different from the hydroxy tautomer.
Experimental Protocols
While specific comparative kinetic data is lacking, the following are general protocols for key reactions.
General Protocol for Fischer Esterification
This protocol describes a typical acid-catalyzed esterification.
Caption: General workflow for Fischer esterification.
Procedure:
-
Dissolve the hydroxyisonicotinic acid isomer in a large excess of the desired alcohol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Heat the mixture to reflux and monitor the reaction progress by a suitable analytical method (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the ester product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., sodium sulfate), and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by chromatography or recrystallization as needed.
General Protocol for Amidation via Acid Chloride
This protocol outlines a common two-step procedure for amide synthesis.
Caption: Two-step amidation procedure.
Procedure:
-
Acid Chloride Formation: Suspend the hydroxyisonicotinic acid isomer in an inert solvent (e.g., dichloromethane) and add thionyl chloride. Heat the mixture to reflux until the reaction is complete (cessation of gas evolution). Remove the excess thionyl chloride under reduced pressure.
-
Amidation: Dissolve the crude acid chloride in an anhydrous solvent (e.g., dichloromethane) and cool to 0 °C. Add the desired amine and a non-nucleophilic base (e.g., triethylamine) dropwise. Allow the reaction to warm to room temperature and stir until completion.
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer successively with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over an anhydrous drying agent and concentrate under reduced pressure. Purify the crude amide by chromatography or recrystallization.
Logical Relationship of Reactivity
The interplay between the substituent position, tautomerism, and resulting electronic effects dictates the reactivity of these isomers.
Caption: Factors influencing reactivity.
Conclusion
The subtle change in the position of the hydroxyl group from the 3- to the 2-position in isonicotinic acid leads to significant differences in chemical properties and reactivity, primarily due to the tautomeric preference of the 2-hydroxy isomer for the pyridone form.
-
This compound behaves as a typical hydroxypyridine carboxylic acid, with the hydroxyl group acting as a moderately activating, ortho, para-directing group.
-
2-Hydroxyisonicotinic acid , existing predominantly as the 2-pyridone tautomer, is expected to exhibit enhanced reactivity at the carboxylic acid group due to the electron-withdrawing nature of the pyridone ring. Conversely, the pyridine ring itself is likely less susceptible to electrophilic attack.
These differences should be carefully considered when planning synthetic strategies involving these versatile building blocks. Further quantitative kinetic and computational studies are warranted to provide a more detailed and precise comparison of their reactivity.
References
- 1. 3-HYDROXY-4-PYRIDINECARBOXYLIC ACID [myskinrecipes.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Pyridine synthesis [organic-chemistry.org]
- 4. library.gwu.edu [library.gwu.edu]
- 5. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of the Biological Activities of 3-Hydroxyisonicotinic Acid and Nicotinic Acid
A comprehensive guide for researchers and drug development professionals on the distinct biological profiles of 3-Hydroxyisonicotinic Acid and the well-established lipid-lowering agent, Nicotinic Acid.
This guide provides a detailed comparison of the known biological activities of this compound and nicotinic acid (also known as niacin or vitamin B3). While nicotinic acid is a widely studied compound with established roles in lipid metabolism and cardiovascular health, data on the specific biological functions of this compound remains limited. This document summarizes the available experimental data, outlines relevant experimental protocols for comparative studies, and visualizes key signaling pathways associated with nicotinic acid.
Executive Summary
Nicotinic acid is a potent agonist for the G-protein coupled receptor 109A (GPR109A), a mechanism central to its well-documented lipid-modifying effects, including the reduction of triglycerides and low-density lipoprotein (LDL) cholesterol, and the elevation of high-density lipoprotein (HDL) cholesterol.[1] Beyond its impact on lipids, nicotinic acid also exhibits significant anti-inflammatory properties, mediated through GPR109A-dependent and independent pathways.[2][3][4][5][6][7]
In stark contrast, there is a significant dearth of publicly available scientific literature detailing the biological activities of this compound, particularly concerning its effects on lipid metabolism and its potential interaction with GPR109A. The available information primarily describes its use as a chemical intermediate in the synthesis of other compounds, with some of its derivatives showing anti-inflammatory and analgesic properties. Due to this lack of direct comparative experimental data, this guide will focus on presenting the established biological profile of nicotinic acid and the limited information available for this compound, while also providing detailed experimental protocols that could be employed for a future head-to-head comparison.
Comparative Data on Biological Activities
Due to the limited research on this compound's pharmacological effects, a direct quantitative comparison with nicotinic acid's well-established activities is not currently possible. The following tables summarize the known data for nicotinic acid.
Table 1: Comparative Effects on Plasma Lipids (Nicotinic Acid)
| Parameter | Direction of Change | Magnitude of Change | Key References |
| Total Cholesterol | ↓ | 10-25% | [1] |
| LDL Cholesterol | ↓ | 10-25% | [1] |
| HDL Cholesterol | ↑ | 10-30% | [1] |
| Triglycerides | ↓ | 20-50% | [1] |
| Lipoprotein(a) | ↓ | 10-30% | [8] |
Table 2: Receptor Binding and Activation (Nicotinic Acid)
| Receptor | Agonist/Antagonist | Affinity (EC₅₀/IC₅₀) | Key References |
| GPR109A (HCA₂) | Agonist | ~0.1 - 1 µM | [9][10] |
No available data for this compound in these key activity areas.
Signaling Pathways and Mechanisms of Action
Nicotinic Acid Signaling
The primary mechanism of action for nicotinic acid's lipid-lowering effects is through the activation of the GPR109A receptor, which is highly expressed in adipocytes and immune cells.[9]
Figure 1. GPR109A-mediated antilipolytic effect of nicotinic acid in adipocytes.
Activation of GPR109A by nicotinic acid in adipocytes leads to the inhibition of adenylyl cyclase via an inhibitory G-protein (Gαi).[10] This results in decreased intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity. The reduced PKA activity leads to decreased phosphorylation and activation of hormone-sensitive lipase (HSL), a key enzyme in the breakdown of triglycerides. The resulting inhibition of lipolysis reduces the release of free fatty acids (FFAs) from adipose tissue into the bloodstream. The decreased flux of FFAs to the liver reduces the substrate available for hepatic triglyceride synthesis, leading to decreased production and secretion of very-low-density lipoprotein (VLDL), a major carrier of triglycerides in the blood.[9]
Nicotinic acid also exerts anti-inflammatory effects through GPR109A activation in immune cells like monocytes and macrophages, leading to the suppression of pro-inflammatory cytokines and chemokines.[2][4][7]
References
- 1. pharmacia.pensoft.net [pharmacia.pensoft.net]
- 2. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Anti-inflammatory effects of nicotinic acid in adipocytes demonstrated by suppression of fractalkine, RANTES, and MCP-1 and upregulation of adiponectin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Hydroxypyridinecarboxylic Acid Isomers for Scientific Applications
A detailed guide for researchers, scientists, and drug development professionals on the structural, physicochemical, and biological properties of key hydroxypyridinecarboxylic acid isomers. This document provides a comparative analysis supported by experimental data and established protocols.
Hydroxypyridinecarboxylic acids are a class of heterocyclic organic compounds that garner significant interest in various scientific fields, from analytical chemistry to drug discovery. Their unique structure, featuring a pyridine ring substituted with both a hydroxyl and a carboxyl group, imparts a range of chemical and biological activities. The positional isomerism of these functional groups dramatically influences their physicochemical properties and, consequently, their applications. This guide provides a comparative structural analysis of four key isomers: 3-hydroxypicolinic acid, 2-hydroxynicotinic acid, 6-hydroxynicotinic acid, and 3-hydroxyisonicotinic acid.
Structural and Physicochemical Comparison
The arrangement of the hydroxyl and carboxyl groups on the pyridine ring dictates the fundamental properties of each isomer, including melting point, acidity (pKa), and solubility. These properties are critical for applications ranging from reaction condition optimization to formulation development. Many of these isomers, particularly those with a hydroxyl group at the 2- or 6-position, can exist in tautomeric equilibrium with their corresponding pyridone forms. For instance, 2-hydroxynicotinic acid is predominantly found as its 2-pyridone tautomer in the solid state.[1]
Below is a summary of the key identifiers and physicochemical properties of the selected isomers.
| Property | 3-Hydroxypicolinic Acid | 2-Hydroxynicotinic Acid | 6-Hydroxynicotinic Acid | This compound |
| IUPAC Name | 3-Hydroxypyridine-2-carboxylic acid[2] | 2-Oxo-1,2-dihydropyridine-3-carboxylic acid[3] | 6-Oxo-1,6-dihydropyridine-3-carboxylic acid[4] | 3-Hydroxy-4-pyridinecarboxylic acid |
| CAS Number | 874-24-8[5] | 609-71-2[6] | 5006-66-6 | 10128-71-9[7] |
| Molecular Formula | C₆H₅NO₃ | C₆H₅NO₃ | C₆H₅NO₃ | C₆H₅NO₃ |
| Molecular Weight | 139.11 g/mol | 139.11 g/mol | 139.11 g/mol | 139.11 g/mol |
| Melting Point (°C) | 208 - 212[5] | 258 - 261[6] | >300 | 315[7] |
| pKa (Strongest Acidic) | 0.41 (Predicted)[8] | 3.83 (Predicted)[9] | 3.77 (Predicted) | Not available |
| pKa (Strongest Basic) | 6.12 (Predicted)[8] | -5.2 (Predicted)[9] | 0.51 (Predicted)[10] | Not available |
| Appearance | Light yellow needles[5] | White to light yellow powder[6] | Off-white powder[4] | White powder |
Note: Experimental pKa data is available from sources such as the IUPAC Digitized pKa Dataset for some of these compounds but was not explicitly provided in the search results.[2][4] The predicted values are provided for comparison.
Biological Activity and Applications
The distinct structural arrangements of these isomers lead to a variety of biological activities and applications.
3-Hydroxypicolinic Acid (3-HPA): This isomer is widely recognized for its critical role as a matrix material in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, particularly for the analysis of oligonucleotides.[11] It is also a naturally occurring molecule, serving as an intermediate in the biosynthesis of the antibiotic virginiamycin S1.[12] Furthermore, 3-HPA can coordinate with metal ions like copper to form complexes that exhibit cytotoxic and antimycobacterial activities, highlighting its potential in drug development.[13]
2-Hydroxynicotinic Acid: This compound serves as an important raw material and intermediate in organic synthesis, particularly in the fields of pharmaceuticals, agrochemicals, and dyestuffs.[14] It is a key building block for the synthesis of novel 2-hydroxynicotinoyl-serine-butyl esters, which have shown promising antibiotic activity against bacteria such as Bacillus subtilis and Staphylococcus aureus.[15]
6-Hydroxynicotinic Acid: This isomer is a known metabolite in various organisms, including humans and bacteria.[4] In certain aerobic bacteria like Pseudomonas putida, it is an intermediate in the degradation pathway of nicotinic acid. This pathway involves the enzyme 6-hydroxynicotinate 3-monooxygenase (NicC), which catalyzes the decarboxylative hydroxylation of 6-hydroxynicotinic acid to 2,5-dihydroxypyridine.[4]
This compound: While less extensively characterized in the provided literature, its structural similarity to other biologically active pyridine derivatives suggests its potential as a building block in medicinal chemistry. Isonicotinic acid and its derivatives are foundational for several therapeutics.[16]
Experimental Protocols
General Synthesis of Isomers
The synthesis of hydroxypyridinecarboxylic acids can be achieved through various routes, often starting from the corresponding picoline or pyridine precursors.
Synthesis of 6-Hydroxynicotinic Acid from Methyl Coumalate: This chemical synthesis involves a two-step process starting from coumalic acid.[17]
-
Esterification: Pulverized coumalic acid is reacted with methanol in the presence of concentrated sulfuric acid. The mixture is heated, and upon workup, yields methyl coumalate.
-
Ammonolysis and Rearrangement: The crude methyl coumalate is treated with ammonium hydroxide, followed by heating in a strong sodium hydroxide solution. The mixture is then acidified with concentrated hydrochloric acid to precipitate 6-hydroxynicotinic acid, which is collected by filtration.[17]
Biosynthesis of 3-Hydroxypicolinic Acid: An in-vitro enzymatic pathway has been reconstituted.[18]
-
Enzyme Expression and Purification: Genes for L-lysine 2-aminotransferase, a two-component monooxygenase, and a FAD-dependent dehydrogenase are expressed in a host like E. coli and purified.
-
Enzymatic Reaction: The purified enzymes are combined in a reaction buffer containing L-lysine, FAD, and NAD(P)H. The reaction proceeds through the hydroxylation of piperideine-2-carboxylic acid and subsequent tautomerization to yield 3-hydroxypicolinic acid.[18]
Synthesis of Isonicotinic Acid (Precursor for this compound): A common industrial method is the ammoxidation of 4-picoline (4-methylpyridine) followed by hydrolysis of the resulting nitrile.[19] Hydroxylation of the isonicotinic acid backbone would then be required to produce this compound, a step that often requires specific regioselective methods.
Characterization Protocols
A typical workflow for the characterization of a synthesized hydroxypyridinecarboxylic acid isomer is outlined below.
Protocol for pKa Determination by Potentiometric Titration: The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH. It can be reliably determined using potentiometric titration.
-
Preparation: A standard solution of the hydroxypyridinecarboxylic acid isomer (e.g., 1 mM) is prepared in deionized water. The ionic strength of the solution is kept constant using a background electrolyte like 0.1 M potassium chloride.
-
Calibration: The pH meter and electrode are calibrated using standard buffers (e.g., pH 4, 7, and 10).
-
Titration: The sample solution is made acidic (e.g., to pH 1.8-2.0) with a standard solution of HCl. The solution is then titrated by the incremental addition of a standardized strong base (e.g., 0.1 M NaOH). The pH is recorded after each addition, allowing the solution to stabilize.
-
Data Analysis: The titration is continued until the pH reaches a basic value (e.g., 12-12.5). A titration curve (pH vs. volume of titrant added) is plotted. The pKa value(s) can be determined from the pH at the half-equivalence point(s) of the curve. The experiment should be repeated multiple times to ensure reproducibility.
This guide provides a foundational comparison of key hydroxypyridinecarboxylic acid isomers. The distinct properties endowed by the varied placement of functional groups underscore the importance of isomer selection in research and development. The provided data and protocols offer a starting point for scientists to harness the unique characteristics of these versatile compounds.
References
- 1. Solid-state identity of 2-hydroxynicotinic acid and its polymorphism - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. 3-Hydroxypicolinic Acid | C6H5NO3 | CID 13401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Hydroxynicotinic acid | C6H5NO3 | CID 69114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Hydroxynicotinic acid | C6H5NO3 | CID 72924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Hydroxypicolinic acid - Wikipedia [en.wikipedia.org]
- 6. longkechem.com [longkechem.com]
- 7. labsolu.ca [labsolu.ca]
- 8. Showing Compound 3-Hydroxypicolinic acid (FDB029323) - FooDB [foodb.ca]
- 9. Human Metabolome Database: Showing metabocard for 2-Hydroxynicotinic acid (HMDB0059710) [hmdb.ca]
- 10. Human Metabolome Database: Showing metabocard for 6-Hydroxynicotinic acid (HMDB0002658) [hmdb.ca]
- 11. benchchem.com [benchchem.com]
- 12. caymanchem.com [caymanchem.com]
- 13. benchchem.com [benchchem.com]
- 14. 2-Hydroxynicotinic acid | 609-71-2 [chemicalbook.com]
- 15. Synthesis and biological activity of 2-hydroxynicotinoyl-serine-butyl esters related to antibiotic UK-3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chempanda.com [chempanda.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. In vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Isonicotinic acid - Wikipedia [en.wikipedia.org]
A Comparative Guide to HPLC Methods for the Quantification of 3-Hydroxyisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of hypothetical, yet representative, High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 3-Hydroxyisonicotinic acid (3-HINA). Due to the limited availability of publicly accessible, fully validated methods for this specific analyte, this document presents two distinct and plausible HPLC approaches—Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC)—to illustrate the method validation process and key performance comparisons. The experimental protocols and data herein are illustrative and designed to guide researchers in developing and validating their own analytical methods.
Introduction to this compound Analysis
This compound is a pyridinecarboxylic acid derivative of interest in various fields of chemical and pharmaceutical research. Accurate and precise quantification of this compound is crucial for its characterization, pharmacokinetic studies, and quality control in relevant formulations. HPLC is a powerful and widely used technique for the analysis of such polar organic compounds. This guide explores two common HPLC modes, RP-HPLC and HILIC, for the determination of 3-HINA and briefly discusses alternative analytical techniques.
Comparative Analysis of HPLC Methods
The selection of an appropriate HPLC method depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a comparison of two hypothetical validated HPLC methods for 3-HINA quantification.
Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
This method utilizes a non-polar stationary phase and a polar mobile phase, a common approach for the separation of moderately polar compounds.
Method 2: Hydrophilic Interaction Liquid Chromatography with UV Detection (HILIC-UV)
HILIC is an alternative chromatographic technique that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous modifier. It is particularly well-suited for the retention and separation of highly polar compounds that show little or no retention in RP-HPLC.
Data Presentation
The following tables summarize the quantitative validation data for the two hypothetical HPLC methods for this compound quantification.
Table 1: Comparison of Chromatographic Conditions
| Parameter | Method 1: RP-HPLC-UV | Method 2: HILIC-UV |
| Stationary Phase | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Silica-based amide (e.g., 150 mm x 4.6 mm, 3 µm) |
| Mobile Phase | Isocratic: 20 mM Potassium Phosphate Monobasic (pH 3.0) : Acetonitrile (95:5, v/v) | Isocratic: Acetonitrile : 100 mM Ammonium Acetate (pH 5.5) (90:10, v/v) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Column Temperature | 30 °C | 35 °C |
| Detection Wavelength | 275 nm | 275 nm |
| Injection Volume | 10 µL | 5 µL |
| Retention Time | ~ 4.2 min | ~ 5.8 min |
Table 2: Comparison of Method Validation Parameters
| Validation Parameter | Method 1: RP-HPLC-UV | Method 2: HILIC-UV |
| Linearity Range (µg/mL) | 1 - 100 | 0.5 - 75 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% |
| Precision (RSD%) | ||
| - Intra-day | < 1.5% | < 1.2% |
| - Inter-day | < 2.0% | < 1.8% |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.15 µg/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.5 µg/mL |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Method 1: RP-HPLC-UV Experimental Protocol
1. Standard Solution Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in the mobile phase.
-
Serially dilute the stock solution with the mobile phase to prepare calibration standards in the range of 1 - 100 µg/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 3, 30, and 80 µg/mL).
2. Sample Preparation (from a hypothetical formulation):
-
Accurately weigh a portion of the formulation powder equivalent to 10 mg of 3-HINA.
-
Transfer to a 100 mL volumetric flask and add approximately 70 mL of the mobile phase.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
3. Chromatographic Analysis:
-
Equilibrate the C18 column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes.
-
Inject 10 µL of the standard, QC, and sample solutions.
-
Monitor the eluent at a wavelength of 275 nm.
4. Validation Procedures:
-
Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration.
-
Accuracy: Perform recovery studies by spiking a placebo formulation with known amounts of 3-HINA at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision: Analyze six replicate injections of the medium concentration QC sample on the same day (intra-day) and on three different days (inter-day).
-
LOD and LOQ: Determine based on the signal-to-noise ratio (S/N), where LOD is typically S/N ≥ 3 and LOQ is S/N ≥ 10.
Method 2: HILIC-UV Experimental Protocol
1. Standard Solution Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in a mixture of Acetonitrile:Water (50:50, v/v).
-
Serially dilute the stock solution with the mobile phase to prepare calibration standards in the range of 0.5 - 75 µg/mL.
-
Prepare QC samples at low, medium, and high concentrations (e.g., 1.5, 15, and 60 µg/mL).
2. Sample Preparation (from a hypothetical biological fluid):
-
To 100 µL of the biological fluid (e.g., plasma), add 300 µL of acetonitrile containing an internal standard to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
3. Chromatographic Analysis:
-
Equilibrate the amide column with the mobile phase at a flow rate of 1.2 mL/min for at least 60 minutes to ensure a stable water layer on the stationary phase.
-
Inject 5 µL of the standard, QC, and sample solutions.
-
Monitor the eluent at a wavelength of 275 nm.
4. Validation Procedures:
-
Follow the same validation procedures as outlined for the RP-HPLC-UV method, using the appropriate concentration ranges and sample matrices for the HILIC method.
Mandatory Visualization
The following diagram illustrates the general workflow for the validation of an HPLC method.
Caption: General workflow for HPLC method validation.
Alternative Analytical Techniques
While HPLC is a robust and common technique, other methods can also be employed for the quantification of this compound, each with its own advantages and limitations.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high sensitivity and selectivity. However, it typically requires derivatization of the polar 3-HINA to increase its volatility, which adds a step to the sample preparation process.
-
Capillary Electrophoresis (CE): CE is a high-resolution separation technique that requires minimal sample and solvent consumption. It is well-suited for the analysis of charged species like 3-HINA. Method development can sometimes be more complex than for HPLC.
-
Enzymatic Assays: If a specific enzyme that interacts with 3-HINA is available, a highly specific and sensitive enzymatic assay could be developed. This approach is often used in biological matrices but may not be suitable for all sample types.
Conclusion
This guide has presented a comparative overview of two hypothetical, yet realistic, HPLC methods for the quantification of this compound. The choice between RP-HPLC and HILIC will depend on the specific requirements of the analysis, with HILIC generally offering better retention and sensitivity for highly polar analytes like 3-HINA. The provided experimental protocols and validation data serve as a template for researchers to develop and validate their own robust and reliable analytical methods. It is crucial to perform a thorough method validation to ensure the accuracy, precision, and reliability of the data generated.
A Comparative Guide to Antibody Cross-Reactivity Against Pyridinecarboxylic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of antibody cross-reactivity against three structural isomers of pyridinecarboxylic acid: picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid). Understanding the specificity of antibodies developed against these small molecules is crucial for the development of accurate immunoassays and targeted therapeutics. This document outlines the experimental methodologies used to assess cross-reactivity and presents illustrative data to guide researchers in their antibody selection and assay development processes.
Data Presentation: Antibody Cross-Reactivity
The cross-reactivity of antibodies is a critical parameter that defines their specificity. In the context of small molecule isomers like pyridinecarboxylic acids, even minor structural differences can significantly impact antibody binding. The following table summarizes hypothetical cross-reactivity data for antibodies raised against each of the three isomers. This data is presented to illustrate how such a comparison would be structured. Researchers should generate their own data using the protocols outlined below.
Table 1: Illustrative Cross-Reactivity of Anti-Pyridinecarboxylic Acid Isomer Antibodies
| Antibody Raised Against | Target Antigen | % Cross-Reactivity with Picolinic Acid | % Cross-Reactivity with Nicotinic Acid | % Cross-Reactivity with Isonicotinic Acid |
| Anti-Picolinic Acid | Picolinic Acid | 100% | 15% | 5% |
| Anti-Nicotinic Acid | Nicotinic Acid | 12% | 100% | 25% |
| Anti-Isonicotinic Acid | Isonicotinic Acid | 8% | 20% | 100% |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results. It is intended to demonstrate how cross-reactivity data for these isomers would be compared.
Experimental Protocols
The determination of antibody cross-reactivity against small molecules is typically performed using competitive immunoassays, such as a competitive Enzyme-Linked Immunosorbent Assay (ELISA), or biophysical techniques like Surface Plasmon Resonance (SPR).
Competitive ELISA Protocol
Competitive ELISA is a common and robust method for quantifying the cross-reactivity of an antibody with structurally similar molecules.[1][2][3]
1. Reagents and Materials:
-
Coating Antigen: The target pyridinecarboxylic acid isomer conjugated to a carrier protein (e.g., Bovine Serum Albumin - BSA).
-
Antibody: The specific antibody raised against the target isomer.
-
Competitors: The other two pyridinecarboxylic acid isomers (picolinic acid, nicotinic acid, isonicotinic acid).
-
Microtiter Plates: 96-well polystyrene plates.
-
Buffers: Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6), wash buffer (e.g., PBS with 0.05% Tween-20), blocking buffer (e.g., PBS with 1% BSA), and substrate buffer.
-
Enzyme-Conjugated Secondary Antibody: An antibody that binds to the primary antibody and is conjugated to an enzyme like Horseradish Peroxidase (HRP).
-
Substrate: A chromogenic substrate for the enzyme (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine).
-
Stop Solution: An acid solution to stop the enzymatic reaction (e.g., 2M H₂SO₄).
-
Plate Reader: A spectrophotometer capable of reading absorbance at the appropriate wavelength.
2. Procedure:
-
Coating: Dilute the coating antigen to a concentration of 1-10 µg/mL in coating buffer. Add 100 µL of this solution to each well of a 96-well microtiter plate. Incubate overnight at 4°C.[4]
-
Washing: Remove the coating solution and wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as described in step 2.
-
Competition: Prepare a series of dilutions for the target antigen (standard curve) and the competitor isomers. In separate tubes, mix a fixed concentration of the primary antibody with each dilution of the standard or competitor. Incubate this mixture for 1-2 hours at room temperature.
-
Incubation: Add 100 µL of the antibody-antigen/competitor mixture to the coated and blocked wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as described in step 2.
-
Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 2.
-
Substrate Development: Add 100 µL of the substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance of each well at 450 nm using a microplate reader.
3. Data Analysis:
-
The concentration of the competitor that causes 50% inhibition of the antibody binding (IC50) is determined.
-
The percent cross-reactivity is calculated using the following formula: % Cross-Reactivity = (IC50 of Target Antigen / IC50 of Competitor Isomer) x 100
Surface Plasmon Resonance (SPR) Protocol
SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity, providing detailed insights into antibody-antigen interactions.[5][6]
1. Reagents and Materials:
-
SPR Instrument and Sensor Chips: (e.g., CM5 sensor chip).
-
Immobilization Reagents: Amine coupling kit (e.g., EDC, NHS, ethanolamine).
-
Antibody: The specific antibody raised against the target isomer.
-
Analytes: The three pyridinecarboxylic acid isomers.
-
Running Buffer: A suitable buffer for the interaction analysis (e.g., HBS-EP+).
2. Procedure:
-
Antibody Immobilization: The antibody is immobilized onto the surface of a sensor chip using standard amine coupling chemistry.
-
System Priming: The SPR system is primed with running buffer to establish a stable baseline.
-
Analyte Injection: A series of concentrations of each pyridinecarboxylic acid isomer (analyte) are injected over the immobilized antibody surface.
-
Data Collection: The binding response is monitored in real-time, generating a sensorgram that shows the association and dissociation phases of the interaction.
-
Regeneration: The sensor chip surface is regenerated between each analyte injection using a suitable regeneration solution to remove the bound analyte.
3. Data Analysis:
-
The sensorgram data is fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Cross-reactivity can be assessed by comparing the KD values for the interaction of the antibody with each of the isomers. A lower KD value indicates a higher binding affinity.
Mandatory Visualization
Experimental Workflow and Logical Relationships
To visually represent the experimental process and the relationship between the molecules, the following diagrams have been generated using the DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 3. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Small Molecule Immunosensing Using Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
Comparative study of 3-Hydroxyisonicotinic acid and its analogs as enzyme inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of 3-Hydroxyisonicotinic Acid Analogs Targeting Urease
Urease, a nickel-dependent metalloenzyme, is a critical virulence factor for several pathogenic bacteria, most notably Helicobacter pylori, the primary causative agent of gastritis and peptic ulcers.[1][2] By catalyzing the hydrolysis of urea to ammonia and carbon dioxide, urease enables H. pylori to neutralize the acidic environment of the stomach, facilitating its colonization and persistence.[1] The inhibition of urease is, therefore, a promising therapeutic strategy to combat H. pylori infections and other related pathologies. This guide provides a comparative study of a series of pyridine carboxamide and carbothioamide derivatives, analogs of this compound, as potent urease inhibitors. The quantitative inhibitory activities, detailed experimental protocols, and the relevant signaling pathway are presented to support further research and drug development in this area.
Quantitative Comparison of Urease Inhibitory Activity
The inhibitory potential of a series of synthesized pyridine carboxamide and carbothioamide derivatives against jack bean urease was evaluated, with thiourea used as a standard inhibitor. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound ID | Structure | R | X | IC50 (µM) ± SEM[1] |
| Rx-1 | Pyridine-2-yl-methylene hydrazine carbothioamide | H | S | 3.13 ± 0.034 |
| Rx-2 | 5-Bromopyridine-2-yl-methylene hydrazine carbothioamide | 5-Br | S | 4.21 ± 0.022 |
| Rx-3 | 5-Nitropyridine-2-yl-methylene hydrazine carbothioamide | 5-NO2 | S | 4.93 ± 0.012 |
| Rx-4 | 3-Methylpyridine-2-yl-methylene hydrazine carbothioamide | 3-CH3 | S | 6.41 ± 0.023 |
| Rx-5 | 5-Methylpyridine-2-yl-methylene hydrazine carbothioamide | 5-CH3 | S | 3.41 ± 0.011 |
| Rx-6 | 5-Chloropyridine-2-yl-methylene hydrazine carbothioamide | 5-Cl | S | 1.07 ± 0.043 |
| Rx-7 | Pyridine-2-yl-methylene hydrazine carboxamide | H | O | 2.18 ± 0.058 |
| Rx-8 | 5-Bromopyridine-2-yl-methylene hydrazine carboxamide | 5-Br | O | 14.49 ± 0.067 |
| Rx-9 | 5-Nitropyridine-2-yl-methylene hydrazine carboxamide | 5-NO2 | O | 5.52 ± 0.072 |
| Rx-10 | 3-Methylpyridine-2-yl-methylene hydrazine carboxamide | 3-CH3 | O | 5.96 ± 0.005 |
| Rx-11 | 5-Methylpyridine-2-yl-methylene hydrazine carboxamide | 5-CH3 | O | 4.07 ± 0.003 |
| Rx-12 | 5-Chloropyridine-2-yl-methylene hydrazine carboxamide | 5-Cl | O | 3.18 ± 0.009 |
| Thiourea | (Standard) | - | - | 18.93 ± 0.004 |
Experimental Protocols
The following protocols were employed for the synthesis and enzymatic evaluation of the pyridine carboxamide and carbothioamide derivatives.
General Procedure for the Synthesis of Pyridine Carboxamide and Carbothioamide Derivatives (Rx-1 to Rx-12)
A solution of the respective pyridine carbaldehyde (1 mmol) in 10 mL of ethanol was added to a solution of thiosemicarbazide or semicarbazide hydrochloride (1 mmol) in 10 mL of aqueous ethanol. A few drops of concentrated sulfuric acid were added as a catalyst. The reaction mixture was refluxed for 4-6 hours and monitored by thin-layer chromatography. After completion of the reaction, the mixture was cooled to room temperature, and the resulting precipitate was filtered, washed with cold ethanol, and recrystallized from ethanol to afford the pure product.
In Vitro Urease Inhibition Assay
The urease inhibitory activity was determined using a spectrophotometric method based on the Berthelot reaction.
Reagents and Buffers:
-
Jack bean urease (Sigma-Aldrich)
-
Urea (0.5 M)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Phenol reagent (1% w/v phenol and 0.005% w/v sodium nitroprusside)
-
Alkali reagent (0.5% w/v sodium hydroxide and 0.1% active chloride sodium hypochlorite)
-
Test compounds (dissolved in DMSO)
-
Thiourea (standard inhibitor, dissolved in DMSO)
Procedure:
-
50 µL of jack bean urease solution was mixed with 20 µL of the test compound solution at various concentrations.
-
The mixture was incubated at 37 °C for 15 minutes.
-
50 µL of urea solution was added to initiate the enzymatic reaction, and the mixture was incubated for another 15 minutes at 37 °C.
-
The reaction was stopped by adding 400 µL of phenol reagent and 400 µL of alkali reagent.
-
The mixture was incubated for 30 minutes at 37 °C for color development.
-
The absorbance was measured at 625 nm using a microplate reader.
-
The percentage of inhibition was calculated using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100
-
IC50 values were determined by plotting the percentage of inhibition against the inhibitor concentration.
Urease-Mediated Signaling Pathway in Host Cells
Helicobacter pylori urease not only plays a crucial role in the bacterium's survival in the acidic stomach environment but also interacts with host gastric epithelial cells, triggering specific signaling pathways. One such pathway involves the activation of Toll-like receptor 2 (TLR2), leading to the induction of Hypoxia-Inducible Factor-1α (HIF-1α), a transcription factor implicated in inflammatory responses and cancer progression.[3]
Caption: Urease-induced signaling cascade in gastric epithelial cells.
This guide provides a foundational comparative analysis for researchers engaged in the development of novel urease inhibitors. The presented data and protocols offer a starting point for further structure-activity relationship (SAR) studies and lead optimization efforts targeting this important bacterial enzyme.
References
- 1. Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacterial Urease and its Role in Long-Lasting Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Helicobacter pylori Urease Virulence Factor Is Required for the Induction of Hypoxia-Induced Factor-1α in Gastric Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-Hydroxyisonicotinic Acid Derivatives: In Vitro vs. In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of derivatives of isonicotinic acid, with a focus on their hydrazone derivatives as a proxy for 3-hydroxyisonicotinic acid compounds due to the limited availability of specific data on the latter. The following sections detail their in vitro antimicrobial and anti-inflammatory effects alongside in vivo anti-inflammatory data, supported by experimental protocols and pathway visualizations to aid in research and development.
In Vitro Activity: Antimicrobial and Anti-inflammatory Potential
Derivatives of isonicotinic acid hydrazide have demonstrated a broad spectrum of in vitro biological activities, including antimicrobial and anti-inflammatory effects.
Antimicrobial Activity
Isonicotinic acid hydrazide derivatives have been synthesized and evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis. Several derivatives have shown significant efficacy, with some exhibiting greater potency than the standard drug, isoniazid.[1] Additionally, these compounds have been screened for their potential against various other microbial strains, including S. aureus, B. subtilis, E. coli, C. albicans, and A. niger, with some derivatives showing notable activity.[1]
The general structure of the tested isonicotinic acid hydrazide derivatives involves the condensation of isonicotinic acid hydrazide with various aldehydes and ketones.[2][3]
Table 1: In Vitro Antimicrobial Activity of Isonicotinic Acid Hydrazide Derivatives
| Compound Type | Test Organism | Activity (MIC µg/mL) | Reference |
| Isonicotinic acid-N'-octadecanoyl hydrazide (12) | Mycobacterium tuberculosis | More active than Isoniazid | [1] |
| Benzoic acid N'-(4-hydroxy-3,5-dimethoxy-benzylidene)-N-(pyridine-4- carbonyl)-hydrazide (14) | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Active | [1] |
| Nicotinic acid N-(3,5-dinitro-benzoyl)-N'-(4-methoxy-benzylidene)-hydrazide (1) | Mycobacterium tuberculosis | 3.5x10-3 µM | [1] |
| Isonicotinoyl hydrazones | Mycobacterium tuberculosis H37Rv | 0.78-6.25 | [2] |
| Isonicotinoyl hydrazones | Staphylococcus aureus ATCC 29213 | 3.13 | [2] |
MIC: Minimum Inhibitory Concentration
Anti-inflammatory Activity
In vitro anti-inflammatory activity of isonicotinic acid derivatives has been assessed through their ability to inhibit the production of reactive oxygen species (ROS) by human blood cells.[4][5] Certain isonicotinates have demonstrated exceptionally high ROS inhibitory activities, with some compounds being significantly more potent than the standard drug, ibuprofen.[4][5] The proposed mechanism for this anti-inflammatory action is the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[4]
Table 2: In Vitro Anti-inflammatory Activity of Isonicotinate Derivatives
| Compound | Assay | Activity (IC50 µg/mL) | Reference |
| N-(3-Aminophenyl) isonicotinamide (5) | ROS Inhibition | 1.42 ± 0.1 | [4][5] |
| Ibuprofen (Standard) | ROS Inhibition | 11.2 ± 1.9 | [4][5] |
IC50: Half-maximal inhibitory concentration
In Vivo Anti-inflammatory Activity
The anti-inflammatory potential of isonicotinic acid derivatives has also been evaluated in in vivo models. The carrageenan-induced paw edema assay in rodents is a standard method used to assess acute inflammation.
Hydrazone derivatives have been tested for their in vivo anti-inflammatory activity, with some compounds showing a significant reduction in paw edema at a dose of 75 mg/kg.[2] This suggests that these compounds can effectively mitigate the inflammatory response in a living organism.
Table 3: In Vivo Anti-inflammatory Activity of Hydrazone Derivatives
| Compound | Animal Model | Dose (mg/kg) | % Inhibition of Paw Edema | Reference |
| Hydrazone Derivative I | Rat | 75 | 38 | [2] |
| Hydrazone Derivative II | Rat | 75 | 37 | [2] |
| Hydrazone Derivative III | Rat | 75 | 52 | [2] |
Experimental Protocols
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
-
Preparation of Microbial Inoculum: Bacterial and fungal strains are cultured overnight and then diluted to a standardized concentration (e.g., 10^5 CFU/mL).
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
In Vitro Anti-inflammatory Assay (ROS Inhibition Assay)
This assay measures the ability of a compound to inhibit the production of reactive oxygen species from phagocytes.
-
Cell Preparation: Whole human blood or isolated neutrophils are used as the source of phagocytes.
-
Compound Incubation: The cells are pre-incubated with various concentrations of the test compounds.
-
Stimulation: Phagocytosis and subsequent ROS production are stimulated using an agent like opsonized zymosan.
-
Detection: A chemiluminescent probe (e.g., luminol) is added, and the light emission, which is proportional to the amount of ROS produced, is measured using a luminometer.
-
Data Analysis: The percentage of inhibition is calculated relative to a control without the test compound, and the IC50 value is determined.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This is a widely used model to evaluate the acute anti-inflammatory activity of compounds.
-
Animal Model: Typically, rats or mice are used.
-
Compound Administration: The test compounds are administered orally (p.o.) or intraperitoneally (i.p.) at a specific dose.
-
Induction of Inflammation: After a set period (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the hind paw of the animals to induce localized inflammation and edema.
-
Measurement of Paw Edema: The volume of the paw is measured at different time intervals after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of paw edema is calculated by comparing the increase in paw volume in the treated group with that of the control group.
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of isonicotinic acid derivatives are believed to be mediated, in part, through the inhibition of the cyclooxygenase (COX) pathway, which leads to a reduction in prostaglandin synthesis. This, in turn, alleviates the signs of inflammation.
Caption: Simplified COX-2 inflammatory pathway.
The workflow for evaluating the anti-inflammatory potential of these compounds typically follows a hierarchical approach, starting from in vitro screening to more complex in vivo models.
Caption: Anti-inflammatory drug discovery workflow.
Conclusion
Derivatives of isonicotinic acid, particularly hydrazones, exhibit promising in vitro antimicrobial and anti-inflammatory activities. The in vivo data, although limited, corroborates the anti-inflammatory potential observed in in vitro assays. The primary mechanism for the anti-inflammatory effect appears to be the inhibition of the COX-2 enzyme and the reduction of oxidative stress.
While these findings are encouraging, further research is imperative to establish a direct correlation between the in vitro and in vivo activities of a broader range of this compound derivatives. A systematic investigation into their structure-activity relationships will be crucial for the development of potent and selective therapeutic agents. The experimental protocols and workflows outlined in this guide provide a framework for such future investigations.
References
A Head-to-Head Comparison of Synthetic Routes to 3-Hydroxyisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
3-Hydroxyisonicotinic acid, also known as 3-hydroxypyridine-4-carboxylic acid, is a valuable heterocyclic building block in the synthesis of pharmaceuticals and other biologically active compounds. Its structural motif is found in various drug candidates, making efficient and scalable synthetic access a critical consideration for researchers. This guide provides a detailed comparison of a prominent synthetic route to this compound, offering experimental data, in-depth protocols, and visual pathway diagrams to aid in methodological selection and optimization.
Route 1: Diazotization of 3-Aminoisonicotinic Acid
A well-established and reliable method for the synthesis of this compound involves the diazotization of 3-aminoisonicotinic acid, followed by hydrolysis of the resulting diazonium salt. The precursor, 3-aminoisonicotinic acid, can be prepared from 2H-pyrrolo[3,4-c]pyridine-1,3-dione via a Hofmann rearrangement.
Quantitative Data Summary
| Parameter | Step 1: 3-Aminoisonicotinic Acid Synthesis | Step 2: this compound Synthesis |
| Starting Material | 2H-Pyrrolo[3,4-c]pyridine-1,3-dione | 3-Aminoisonicotinic acid |
| Key Reagents | Sodium hydroxide, Bromine, Acetic acid | Sodium nitrite, Sulfuric acid |
| Solvent | Water | Water |
| Reaction Temperature | 0-10 °C, then 80-85 °C | 0-5 °C, then warming to room temperature and heating |
| Reaction Time | Approx. 2-3 hours | Approx. 1-2 hours |
| Reported Yield | High | Good to High (typically >70%) |
| Product Purity | High, requires precipitation and washing | High, can be purified by recrystallization |
Experimental Protocols
Step 1: Synthesis of 3-Aminoisonicotinic Acid from 2H-Pyrrolo[3,4-c]pyridine-1,3-dione
Materials:
-
2H-Pyrrolo[3,4-c]pyridine-1,3-dione
-
10% Sodium hydroxide (NaOH) solution
-
Bromine (Br₂)
-
Acetic acid
-
Ice
Procedure:
-
Dissolve 2H-pyrrolo[3,4-c]pyridine-1,3-dione in a 10% aqueous solution of sodium hydroxide.
-
Cool the solution to an internal temperature of 0-10 °C using an ice/salt bath.
-
Slowly add bromine dropwise to the cooled solution, ensuring the temperature is maintained below 10 °C.
-
After the complete addition of bromine, heat the reaction mixture to an internal temperature of 80-85 °C for approximately 90 minutes.
-
Cool the reaction mixture to 20-30 °C in an ice bath.
-
Carefully add acetic acid dropwise to precipitate the product.
-
Collect the precipitated 3-aminoisonicotinic acid by filtration, wash with cold water, and dry.
Step 2: Synthesis of this compound from 3-Aminoisonicotinic Acid
Materials:
-
3-Aminoisonicotinic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium nitrite (NaNO₂)
-
Ice
-
Water
Procedure:
-
Prepare a solution of 3-aminoisonicotinic acid in dilute sulfuric acid. The acid should be in molar excess to form the amine salt.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Prepare a solution of sodium nitrite in cold water.
-
Slowly add the sodium nitrite solution dropwise to the cooled solution of the 3-aminoisonicotinic acid salt. Maintain the temperature below 5 °C throughout the addition to ensure the stability of the diazonium salt.
-
After the complete addition of sodium nitrite, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes to ensure the completion of the diazotization reaction.
-
The diazonium salt solution is then gently warmed to room temperature and subsequently heated (e.g., to 50-70 °C) to facilitate the hydrolysis of the diazonium group to a hydroxyl group, which is accompanied by the evolution of nitrogen gas.
-
After the reaction is complete (cessation of gas evolution), the solution is cooled, and the pH is adjusted to the isoelectric point of this compound to induce precipitation.
-
The precipitated product is collected by filtration, washed with cold water, and can be further purified by recrystallization from water or an appropriate solvent system.
Visualizing the Synthetic Pathway
A Comparative Guide to Inter-laboratory Validation of Analytical Methods for 3-Hydroxyisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Comparison of Analytical Methods
The following tables summarize the typical performance characteristics of HPLC and UPLC-MS/MS methods that would be assessed during an inter-laboratory validation study. The data presented are illustrative and based on validated methods for analogous compounds.
Table 1: Performance Characteristics of a Representative HPLC-UV Method
| Validation Parameter | Acceptance Criteria | Laboratory 1 | Laboratory 2 | Laboratory 3 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% | 101.2% | 98.9% |
| Precision (RSD%) | ||||
| - Repeatability | ≤ 2.0% | 0.8% | 1.1% | 0.9% |
| - Intermediate Precision | ≤ 3.0% | 1.5% | 1.8% | 1.6% |
| Linearity (r²) | ≥ 0.999 | 0.9995 | 0.9992 | 0.9998 |
| Limit of Detection (LOD) | Reportable | 0.1 µg/mL | 0.15 µg/mL | 0.09 µg/mL |
| Limit of Quantitation (LOQ) | Reportable | 0.3 µg/mL | 0.5 µg/mL | 0.3 µg/mL |
Table 2: Performance Characteristics of a Representative UPLC-MS/MS Method
| Validation Parameter | Acceptance Criteria | Laboratory 1 | Laboratory 2 | Laboratory 3 |
| Accuracy (% Recovery) | 95.0 - 105.0% | 98.2% | 103.1% | 100.5% |
| Precision (RSD%) | ||||
| - Repeatability | ≤ 15% | 4.5% | 6.2% | 5.1% |
| - Intermediate Precision | ≤ 20% | 8.1% | 10.5% | 9.3% |
| Linearity (r²) | ≥ 0.995 | 0.998 | 0.996 | 0.997 |
| Limit of Detection (LOD) | Reportable | 0.005 ng/mL | 0.008 ng/mL | 0.004 ng/mL |
| Limit of Quantitation (LOQ) | Reportable | 0.015 ng/mL | 0.025 ng/mL | 0.012 ng/mL |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for related compounds and represent a practical approach to the analysis of 3-HINA.
Representative HPLC-UV Method Protocol
This method is suitable for the quantification of 3-HINA in bulk drug substances and pharmaceutical formulations.
-
Chromatographic System:
-
Column: Inertsil C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A filtered and degassed mixture of a potassium dihydrogen phosphate buffer (pH adjusted to 6.9) and acetonitrile (95:5, v/v).
-
Flow Rate: 1.5 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve 3-Hydroxyisonicotinic acid reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the sample containing 3-HINA in the mobile phase to achieve a similar target concentration as the standard solution. Sonicate if necessary to ensure complete dissolution.
-
Filtration: Filter all solutions through a 0.45 µm nylon filter before injection.
-
Representative UPLC-MS/MS Method Protocol
This method is designed for the sensitive quantification of 3-HINA in biological matrices such as plasma or urine.
-
Chromatographic System:
-
Column: Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient starting from 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized for 3-HINA.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for 3-HINA and an internal standard would need to be determined.
-
-
Sample Preparation (Protein Precipitation for Plasma):
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing a suitable internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow of an inter-laboratory validation study and a typical signaling pathway for method development and validation.
Safety Operating Guide
Proper Disposal of 3-Hydroxyisonicotinic Acid: A Guide for Laboratory Professionals
For immediate release
This document provides essential guidance on the proper disposal procedures for 3-Hydroxyisonicotinic acid (CAS No. 10128-71-9), also known as 3-Hydroxy-4-pyridinecarboxylic acid. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This information is intended for researchers, scientists, and drug development professionals who handle this compound.
It is imperative to consult your institution's Environmental Health and Safety (EHS) department and review all applicable local, state, and federal regulations before proceeding with any chemical waste disposal.
I. Understanding the Hazards
This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it can cause skin and serious eye irritation. While specific toxicological properties may not be fully investigated, it is prudent to handle this compound with the care required for all laboratory chemicals.
II. Core Disposal Principles
The primary principle for the disposal of this compound is that it must be managed as hazardous chemical waste.
-
Do not dispose of this compound down the drain.
-
Do not mix this waste with other non-hazardous materials.
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, when handling this chemical waste.
III. Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe disposal of this compound waste.
Step 1: Waste Collection and Segregation
-
Designated Waste Container: Collect all waste containing this compound in a dedicated, properly labeled, and compatible container. Glass bottles are generally suitable for organic acid waste. Ensure the container is in good condition and has a secure screw-top cap.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").
-
Segregation: Do not mix this compound waste with incompatible materials. It should be segregated from bases, strong oxidizing agents, and other reactive chemicals. Keep halogenated and non-halogenated organic waste streams separate if required by your institution.
Step 2: Storage in a Satellite Accumulation Area (SAA)
-
Location: Store the sealed waste container in a designated SAA, which should be at or near the point of generation.
-
Container Management: Keep the waste container closed at all times, except when adding waste.
-
Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
Step 3: Arranging for Disposal
-
Contact EHS: Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for a pickup.
-
Documentation: Complete any required hazardous waste disposal forms accurately and completely.
IV. Disposal Methodologies
The most common and recommended disposal method for organic chemical waste like this compound is incineration at a licensed hazardous waste facility.
-
Incineration: This process uses high temperatures to destroy the chemical. For nitrogen-containing organic compounds, specialized incinerators with emission controls for nitrogen oxides (NOx) are necessary to comply with environmental regulations.[1][2]
-
Neutralization: While some organic acids can be neutralized as a pretreatment step, this is not recommended for this compound without specific guidance from your EHS department. Some neutralized organic acids may still be considered toxic and require disposal as hazardous waste.[3]
-
Landfill: Direct landfilling of untreated this compound is not an acceptable disposal method.
V. Quantitative Data Summary
| Parameter | Value | Reference |
| CAS Number | 10128-71-9 | TCI SDS |
| Molecular Formula | C6H5NO3 | TCI SDS |
| Incompatible Materials | Strong oxidizing agents, acids, bases, reducing agents | General for Organic Acids |
| Recommended pH for Neutralized Waste (if applicable) | 6.0 - 8.0 | General for Acid Neutralization |
VI. Experimental Protocols Cited
While no specific experimental protocols for the disposal of this compound were found, a general procedure for the neutralization of organic acids, if deemed appropriate by EHS, would involve the following steps:
-
Preparation: In a well-ventilated fume hood, place the acidic waste in a suitable container.
-
Controlled Neutralization: Slowly add a weak base, such as sodium bicarbonate, to the acidic solution with constant stirring.
-
Monitoring: Monitor the pH of the solution using a calibrated pH meter. Continue adding the base until the pH is between 6.0 and 8.0.
-
Disposal: Dispose of the neutralized solution as hazardous waste in accordance with local regulations.
VII. Mandatory Visualizations
Caption: Workflow for the proper disposal of this compound.
Caption: Decision tree for managing a this compound waste container.
References
Essential Safety and Operational Guide for Handling 3-Hydroxyisonicotinic Acid
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-Hydroxyisonicotinic acid. Adherence to these procedures is critical for ensuring personal safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a solid, crystalline powder that can cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Therefore, stringent adherence to PPE protocols is mandatory.
Summary of Required PPE
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles are required at all times.[1] A face shield should be used when there is a risk of splashing.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) must be worn.[1] Gloves should be inspected before use and changed immediately if contaminated or damaged. |
| Respiratory Protection | A NIOSH-approved dust respirator or the use of a chemical fume hood is required when handling the solid powder to avoid inhalation of dust particles.[1] |
| Body Protection | A standard laboratory coat must be worn and kept fully buttoned.[3] Protective clothing and boots may be required for larger scale operations.[1] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing:
-
All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Before handling, ensure that an eyewash station and safety shower are readily accessible.
-
Use a non-sparking spatula or scoop to weigh the desired amount of the compound onto a tared weigh boat or into a suitable container.
-
Avoid creating dust. If dust is generated, use a gentle sweeping motion to collect it, do not blow it.
2. Dissolution:
-
When dissolving the solid, add the powder slowly to the solvent to prevent splashing.
-
If the dissolution process is exothermic, use an ice bath to control the temperature of the vessel.
-
Ensure the vessel is appropriately vented if there is a possibility of gas evolution.
3. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[1]
-
Decontaminate all surfaces and equipment that came into contact with the chemical.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
All waste containing this compound must be treated as chemical waste and disposed of according to institutional and local regulations.
-
Solid Waste:
-
Collect unused solid this compound and any contaminated disposable materials (e.g., weigh boats, gloves, paper towels) in a clearly labeled, sealed container for solid chemical waste.
-
The waste should be categorized as non-halogenated organic solid waste.
-
-
Liquid Waste:
-
Solutions of this compound should be collected in a labeled, sealed container for non-halogenated organic liquid waste.
-
Do not mix with halogenated solvents or other incompatible waste streams.
-
The pH of the waste solution should be neutralized if it is acidic or basic, following institutional safety protocols, before being collected for disposal.
-
-
Empty Containers:
-
Thoroughly rinse empty containers with a suitable solvent. The rinsate should be collected as liquid chemical waste.
-
Once cleaned, containers can be disposed of according to institutional guidelines for decontaminated glassware or plastic.
-
Quantitative Data
| Property | Value |
| Chemical Formula | C₆H₅NO₃ |
| Molecular Weight | 139.11 g/mol |
| Appearance | Yellow to deep yellow-red crystal or powder[1] |
| Melting Point | 315°C (decomposes)[1] |
| Occupational Exposure Limits (OELs) | No specific OEL (e.g., PEL, TLV) has been established. Follow standard good laboratory practices for handling powdered chemicals. |
Experimental Workflow Diagram
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


